3,4,5-Trifluorotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trifluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIGHLGTNVYXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590937 | |
| Record name | 1,2,3-Trifluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284463-96-3 | |
| Record name | 1,2,3-Trifluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4,5-Trifluorotoluene physical properties
CAS: 284463-96-3 | IUPAC: 5-Methyl-1,2,3-trifluorobenzene
Executive Summary
This technical guide profiles 3,4,5-Trifluorotoluene , a specialized fluorinated building block used critically in the synthesis of pharmaceuticals (e.g., MEK inhibitors) and advanced liquid crystal materials.
Critical Distinction: Researchers must distinguish this compound from its isomer,
Physicochemical Characterization
The physicochemical profile of 3,4,5-Trifluorotoluene is defined by the electron-withdrawing nature of the vicinal fluorine atoms, which significantly alters the dipole moment and lipophilicity compared to toluene.
Table 1: Physical Properties Data
| Property | Value | Condition/Note |
| Molecular Formula | C₇H₅F₃ | - |
| Molecular Weight | 146.11 g/mol | - |
| Boiling Point | 126.3 °C ± 5 °C | Atmospheric Pressure (Predicted/Lit.)[1][2][3][4] |
| Density | 1.234 g/cm³ | @ 25 °C (Predicted) |
| Physical State | Liquid / Low-Melting Solid | Ambient Temperature |
| LogP (Octanol/Water) | 2.8 – 3.1 | Calculated (High Lipophilicity) |
| Refractive Index ( | 1.43 – 1.46 | Estimated |
| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc | Hydrophobic |
Mechanistic Insight: The 3,4,5-fluorine substitution pattern creates a "push-pull" electronic system. The fluorine atoms withdraw electron density from the ring (
Structural & Electronic Analysis
The 3,4,5-trifluoro motif is a "privileged scaffold" in medicinal chemistry. It serves as a bioisostere for larger hydrophobic groups while blocking metabolic oxidation at the typically reactive para- and meta-positions.
Electronic Diagram
The following diagram illustrates the electronic deactivation and steric shielding provided by the fluorine atoms.
Figure 1: Electronic influence of the trifluoro-substitution pattern on the toluene core.
Synthesis & Manufacturing Protocols
Due to the difficulty of direct fluorination, 3,4,5-Trifluorotoluene is rarely made by direct fluorination of toluene. High-purity synthesis typically utilizes Cross-Coupling or Deamination strategies to ensure regioselectivity.
Method A: Suzuki-Miyaura Cross-Coupling (High Purity)
This method is preferred for drug discovery applications requiring trace metal control.
Reagents:
-
Substrate: 1-Bromo-3,4,5-trifluorobenzene (CAS 138526-69-9)
-
Coupling Partner: Methylboronic acid or Trimethylboroxine
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-3 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Protocol:
-
Charge: In a glovebox or under Argon, charge the reaction vessel with 1-Bromo-3,4,5-trifluorobenzene (1.0 eq), Methylboronic acid (1.2 eq), and Base (2.0 eq).
-
Degas: Add degassed solvent mixture. Sparge with Argon for 15 minutes.
-
Catalysis: Add Palladium catalyst. Seal vessel.
-
Reaction: Heat to 90–100 °C for 12–16 hours. Monitor by GC-MS (Look for M+ = 146).
-
Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water and brine.
-
Purification: Distillation (bp ~126 °C) or Flash Chromatography (100% Pentane/Hexane).
Method B: Deamination of 3,4,5-Trifluoroaniline (Classical)
Used when the aniline precursor is readily available from reduction of the nitro-aromatic.
Protocol:
-
Diazotization: Dissolve 3,4,5-Trifluoro-p-toluidine (if available) or reduce the corresponding nitro-toluene. Note: If starting from 3,4,5-trifluoroaniline, methylation is required first, which is difficult. The Suzuki route is superior for the toluene derivative.
-
Correction: A common route involves the deamination of 4-amino-3,5-difluorotoluene if trying to access difluoro analogs, but for the trifluoro analog, the Suzuki route (Method A) is the industry standard for reliability.
-
Synthesis Workflow Diagram
Figure 2: Palladium-catalyzed synthesis pathway from the bromo-precursor.
Handling, Safety & Storage
Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under an inert atmosphere (Nitrogen/Argon). The benzylic protons are susceptible to slow oxidation if exposed to air/light over prolonged periods.
-
Compatibility: Incompatible with strong oxidizing agents.[3]
-
PPE: Neoprene or Nitrile gloves are required. Use in a fume hood to avoid inhalation of vapors.[5]
References
-
Sigma-Aldrich. 3,4,5-Trifluorotoluene Product Specification & Safety Data. Retrieved from .
-
PubChem Database. Compound Summary: 1,2,3-Trifluoro-5-methylbenzene (CID 17776703).[6] National Library of Medicine. Retrieved from .[6]
-
ChemicalBook. 3,4,5-Trifluorotoluene MSDS and Properties. Retrieved from .
-
BOC Sciences. Synthesis and Characterization of Fluorinated Toluenes. Retrieved from .
Sources
- 1. Benzene, (trichloromethyl)- (CAS 98-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Benzotrichloride | CAS#:98-07-7 | Chemsrc [chemsrc.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1,2,3-Trifluoro-5-methylbenzene | C7H5F3 | CID 17776703 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR spectrum of 3,4,5-Trifluorotoluene
Technical Guide: C NMR Spectrum of 3,4,5-Trifluorotoluene
Executive Summary & Structural Context
3,4,5-Trifluorotoluene (CAS: 284463-96-3), also known as 5-methyl-1,2,3-trifluorobenzene, represents a critical fluorinated building block in medicinal chemistry. The introduction of the trifluorophenyl moiety is a standard bioisosteric strategy to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.
However, the high symmetry and strong scalar coupling between
Structural Symmetry
The molecule possesses a
-
Unique Carbon Environments: 5 (Methyl, C1, C2/C6, C3/C5, C4).
-
Spectral Expectation: 5 distinct resonances, all split by
F couplings.
Theoretical Framework: C- F Coupling Dynamics
To interpret the spectrum, one must apply the rules of heteronuclear coupling. The
Coupling Constant Hierarchy
| Coupling Type | Bond Distance | Typical | Diagnostic Utility |
| 1 bond (Ipso) | 240 – 260 Hz | Identifies C-F carbons (C3, C4, C5) | |
| 2 bonds (Ortho) | 15 – 25 Hz | Identifies carbons adjacent to C-F (C2, C6) | |
| 3 bonds (Meta) | 5 – 15 Hz | Long-range connectivity | |
| 4 bonds (Para) | 2 – 5 Hz | Fine structure (often unresolved on low-field magnets) |
Experimental Protocol
This protocol is designed to ensure the detection of quaternary carbons (C1, C3, C4, C5) which often suffer from long relaxation times (
Sample Preparation
-
Solvent: CDCl
(Chloroform-d) is standard. -
Concentration: High concentration (>50 mg/0.6 mL) is recommended to resolve the low-intensity multiplet wings of C-F carbons.
-
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Critical Adjustment: For quantitative integration or maximizing quaternary carbon signal, use zgig (Inverse gated) with a relaxation delay (
) > 5 seconds.
-
-
Spectral Width (SW): 250 ppm (to capture C-F doublets which can span >500 Hz).
-
Scans (NS): Minimum 1024 scans. The signal intensity is distributed into multiple lines (e.g., a doublet of triplets splits signal into 6 lines), reducing S/N ratio.
-
Exponential Multiplication (LB): 1.0 - 2.0 Hz. (Higher line broadening helps visualize the splitting patterns at the cost of resolution).
Experimental Workflow Diagram
Figure 1: Optimized workflow for acquiring
Spectral Analysis & Assignments
This section details the specific chemical shifts and splitting patterns. The logic relies on the "Additivity Rule" modified by the specific coupling topology of the 1,2,3-trifluoro system.
Data Summary Table
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| C-3, C-5 | C-F (meta to Me) | 150.5 ± 1.0 | ddd | |
| C-4 | C-F (para to Me) | 138.0 ± 1.0 | dt | |
| C-1 | Quaternary (Ipso) | 134.5 ± 1.0 | td | |
| C-2, C-6 | Aromatic C-H | 112.5 ± 1.0 | ddd (or m) | |
| Methyl | CH | 20.5 ± 0.5 | s (or br) | Unresolved long range coupling |
Detailed Assignment Logic
The distinction between the three C-F carbons is the most common point of failure in analysis.
-
C-4 (The "Inner" Fluorine Carbon):
-
Shift: Upfield relative to C3/C5 due to the shielding effect of the two ortho-fluorines.
-
Pattern: Doublet of Triplets (dt) .
-
Mechanism:[1][2] It is directly bonded to F4 (large Doublet). It is symmetrically coupled to F3 and F5, which are equivalent. Thus, the
coupling appears as a Triplet ( ). -
Validation: If this peak is a doublet of doublets, the structure is NOT 3,4,5-trifluorotoluene (likely 2,3,4-isomer).
-
-
C-3/C-5 (The "Outer" Fluorine Carbons):
-
C-1 (Ipso to Methyl):
Assignment Logic Diagram
Figure 2: Logic flow for assigning regiochemistry based on splitting patterns.
Advanced Verification Techniques
If the 1D
-
F-
C HMBC: This is the "gold standard" for fluorinated aromatics. It correlates the Fluorine signals directly to the Carbons.-
Expectation: F4 will show a strong correlation to C4 (
) and C3/C5 ( ).
-
-
C
Triple Resonance: If available, a probe capable of decoupling both H and F simultaneously will collapse all multiplets into singlets.-
Result: 5 sharp singlets. This confirms the carbon count and chemical shifts but removes the structural coupling data.
-
Troubleshooting & Quality Control
-
Missing Peaks: C3, C4, and C5 signals are split into wide multiplets. In low-concentration samples, these may be indistinguishable from baseline noise. Solution: Increase scans (NS) by factor of 4.
-
Phasing Issues: Large couplings can cause phase distortion across the multiplet. Solution: Apply manual phase correction specifically on the C-F multiplets, ignoring the solvent peak if necessary.
References
-
General
C Chemical Shift Tables : Compound Interest. (2015).[3][4][5] A Guide to C NMR Chemical Shift Values. Retrieved from [Link] -
Experimental Protocols for Fluorinated Compounds: University of Ottawa NMR Facility. (2007).
C NMR of Fluorinated Organics. Retrieved from [Link] -
PubChem Compound Summary : 1,2,3-Trifluoro-5-methylbenzene (CID 17776703). PubChem. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,2,3-Trifluorobenzene(1489-53-8) 1H NMR spectrum [chemicalbook.com]
- 3. 1,2,3-Trifluoro-5-methylbenzene | C7H5F3 | CID 17776703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
19F NMR Analysis of 3,4,5-Trifluorotoluene: A Technical Guide
The following technical guide details the 19F NMR analysis of 3,4,5-Trifluorotoluene, structured for researchers in medicinal chemistry and process development.
Introduction: The Fluorine Motif in Drug Design
The 3,4,5-trifluorophenyl moiety is a high-value structural motif in modern medicinal chemistry.[1] By replacing hydrogen atoms with fluorine, drug developers modulate lipophilicity (LogP), metabolic stability, and binding affinity without significantly altering steric bulk.[1] The 3,4,5-substitution pattern is particularly effective at blocking the metabolic "soft spots" on the aromatic ring (positions 3, 4, and 5), forcing metabolic clearance through alternative, slower pathways.[1]
For the analytical scientist, 3,4,5-Trifluorotoluene (1,2,3-trifluoro-5-methylbenzene) serves as a critical reference standard and building block.[1] Its analysis requires a nuanced understanding of second-order spin systems and heteronuclear coupling .[1] This guide provides a field-proven protocol for the structural validation and quantitative analysis (qNMR) of this compound.
Theoretical Framework & Spectral Prediction
Symmetry and Spin System
The molecule possesses
-
F4 (Para to Methyl): Located on the
axis.[1] It is chemically unique.[1] -
F3 & F5 (Meta to Methyl): These are chemically and magnetically equivalent (AA' system).[1]
Spin System Classification:
The fluorine spin system is an
-
Primary Coupling (
): The dominant interaction is the ortho-coupling between F4 and F3/F5. -
Secondary Coupling (
& ): Fluorines couple to the aromatic protons (H2/H6).[1][2] -
Tertiary Coupling: Long-range coupling to the methyl group is possible but often unresolved without high-resolution parameters.[1]
Predicted Chemical Shifts & Multiplicity
Based on substituent chemical shift (SCS) additivity rules for fluorobenzenes:
| Nucleus | Assignment | Approx. Shift ( | Multiplicity (1H-Decoupled) | Multiplicity (1H-Coupled) |
| F4 | Para (C4) | -155 to -160 | Triplet ( | Triplet of Triplets ( |
| F3, F5 | Meta (C3, C5) | -130 to -135 | Doublet ( | Multiplet ( |
*Note: Shifts are referenced to CFCl3 (0 ppm).[1][3] Values vary by solvent (e.g.,
Experimental Protocol
Sample Preparation[1][4][5]
-
Solvent:
(Chloroform-d) or .[1] -
Concentration: 10–20 mg in 0.6 mL solvent.
-
Reference: Internal standard
-trifluorotoluene ( ppm) or hexafluorobenzene ( ppm) is recommended for accurate chemical shift referencing.[1]
Acquisition Parameters (Field-Proven)
Standard default parameters often fail to resolve the fine hyperfine coupling of fluorinated aromatics.[1] Use these optimized settings:
| Parameter | Setting | Rationale |
| Pulse Sequence | zgF19 (Bruker) / s2pul (Varian) | Standard single pulse.[1] |
| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Covers all aromatic F signals; avoids aliasing.[1] |
| Relaxation Delay (D1) | > 10 seconds | Critical: Fluorine T1 relaxation times are long (3–5s).[4] Short D1 leads to integration errors >10%. |
| Decoupling | Inverse Gated (IG) | Decouple 1H only during acquisition to remove NOE, ensuring quantitative accuracy. |
| O1P (Center) | -145 ppm | Centers the excitation pulse between the two F signals. |
| Scans (NS) | 16 – 64 | 19F is 83% as sensitive as 1H; high S/N is achieved quickly. |
Spectral Analysis & Logic
The Coupling Network
The complexity of the spectrum arises from the scalar coupling (
Coupling Constants (Typical Values):
- (Ortho): ~20–25 Hz (Dominant splitting).[1]
- (Meta): ~3–7 Hz (Often small or unresolved).[1]
- (Ortho): ~8–10 Hz.[1]
- (Meta): ~6–8 Hz.[1]
Visualization of the Spin System
The following diagram illustrates the connectivity and coupling pathways that define the NMR signal.
Caption: Spin coupling network of 3,4,5-Trifluorotoluene showing dominant F-F and H-F interactions.
Interpreting the Spectrum[6]
-
Run 1H-Decoupled 19F NMR:
-
You will observe two signals with an integration ratio of 1:2 .[1]
-
Signal A (1F): Triplet.[1] Corresponds to F4 . The triplet arises because F4 is split by the two equivalent F3/F5 neighbors (
). -
Signal B (2F): Doublet. Corresponds to F3/F5 . The doublet arises because these two Fs are split by the single F4 neighbor (
).
-
-
Run Coupled 19F NMR (Proton Coupled):
-
The "Triplet" of F4 splits further into triplets (due to H2/H6).
-
The "Doublet" of F3/F5 splits further into doublets/multiplets (due to H2/H6).
-
Diagnostic Check: If the multiplet structure collapses into simple triplets/doublets upon decoupling, you have confirmed the presence of the aromatic protons, ruling out perfluorinated impurities.[1]
-
Quantitative Analysis (qNMR) Workflow
For drug substance purity assays, 19F qNMR is superior to HPLC for detecting fluorinated impurities (e.g., regioisomers like 2,3,4-trifluorotoluene).[1]
Caption: Validated qNMR workflow for fluorinated aromatics ensuring regulatory compliance.
Critical qNMR Formula:
Troubleshooting & Common Artifacts
| Artifact | Cause | Solution |
| "Rolling" Baseline | Acoustic ringing or filter delay issues.[1] | Apply Backward Linear Prediction (LP) to the first few points of the FID.[1] |
| Phasing Issues | Large chemical shift range (200 ppm). | Use "Magnitude Mode" if phasing is impossible, or manually correct 0th and 1st order phase carefully. |
| Satellites | 13C-19F coupling ( | Do not integrate these satellites (0.55% height of main peak) for qNMR unless using 13C decoupling (rare). |
References
-
Chemical Shift Referencing: IUPAC Recommendations 2001.[1][4] NMR Nomenclature.[1] Nuclear Spin Properties and Conventions for Chemical Shifts.Link[1]
-
Method Validation: Malz, F., & Jancke, H. (2005).[1] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.[1] Link[1]
-
Fluorine Coupling Constants: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][4] Link[1]
-
Applications in Pharma: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][5][6][7] Chemical Society Reviews.[1][4] Link
-
Spectral Data Source: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1]Link[1]
Sources
An In-depth Technical Guide to the Infrared Spectroscopy of 3,4,5-Trifluorotoluene
Abstract
This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 3,4,5-Trifluorotoluene. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the vibrational spectroscopy of fluorinated aromatic compounds. The guide delves into the theoretical basis for the vibrational modes of 3,4,5-Trifluorotoluene, offers a detailed, field-proven experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and provides a systematic approach to spectral interpretation and band assignment. By integrating theoretical predictions with established spectroscopic principles, this guide serves as a valuable resource for the characterization of this and similar fluorinated molecules.
Introduction: The Significance of Spectroscopic Analysis of 3,4,5-Trifluorotoluene
3,4,5-Trifluorotoluene is a fluorinated aromatic compound of interest in various fields, including materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals. The precise substitution pattern of the fluorine atoms on the toluene ring significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions. Infrared spectroscopy is a powerful analytical technique for confirming the identity and assessing the purity of such compounds by providing a unique "fingerprint" based on the vibrational modes of its chemical bonds.
The strategic placement of three fluorine atoms and a methyl group on the benzene ring creates a unique pattern of vibrational modes. Understanding these modes is crucial for:
-
Structural Verification: Confirming the 3,4,5-substitution pattern and distinguishing it from other trifluorotoluene isomers.
-
Purity Assessment: Identifying the presence of impurities or residual starting materials.
-
Reaction Monitoring: Tracking the progress of reactions involving 3,4,5-Trifluorotoluene by observing the appearance or disappearance of characteristic absorption bands.
This guide will equip the reader with the necessary knowledge to leverage infrared spectroscopy for these purposes, grounded in the principles of vibrational theory and best practices in experimental execution.
Theoretical Framework: Predicting the Vibrational Spectrum
The infrared spectrum of 3,4,5-Trifluorotoluene is governed by its molecular structure and the resulting vibrational degrees of freedom. As a non-linear molecule with 15 atoms (7 carbon, 5 hydrogen, and 3 fluorine), it has a total of 3N-6 = 3(15)-6 = 39 fundamental vibrational modes. These modes can be broadly categorized as stretching, bending, and torsional vibrations of the various chemical bonds.
Key Vibrational Modes and Expected Frequencies
The interpretation of the IR spectrum of 3,4,5-Trifluorotoluene relies on understanding the characteristic absorption frequencies of its constituent functional groups. The table below summarizes the expected vibrational modes and their approximate frequency ranges, derived from established data for substituted benzenes and fluorinated aromatic compounds.[1][2][3][4]
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity | Comments |
| Aromatic C-H Stretching | Ar-H | 3100 - 3000 | Medium to Weak | The two adjacent aromatic protons will exhibit stretching vibrations in this region. The exact position can be influenced by the electron-withdrawing fluorine atoms. |
| Aliphatic C-H Stretching | -CH₃ | 2980 - 2870 | Medium | Asymmetric and symmetric stretching modes of the methyl group will appear in this range. |
| Aromatic C=C Ring Stretching | Benzene Ring | 1620 - 1580, 1520 - 1470 | Medium to Strong | The substitution pattern influences the intensity and position of these characteristic ring vibrations. For substituted benzenes, multiple bands are expected in this region.[4] |
| Aliphatic C-H Bending | -CH₃ | 1470 - 1430, 1390 - 1370 | Medium | Asymmetric (scissoring) and symmetric (umbrella) bending modes of the methyl group. |
| C-F Stretching | Ar-F | 1350 - 1100 | Strong | Due to the high electronegativity of fluorine, C-F stretching vibrations typically result in strong absorption bands. The presence of multiple fluorine atoms may lead to several strong bands in this region. |
| In-Plane Aromatic C-H Bending | Ar-H | 1300 - 1000 | Weak to Medium | These vibrations are often numerous and can be coupled with other modes, making specific assignments challenging. |
| Out-of-Plane Aromatic C-H Bending | Ar-H | 900 - 675 | Strong | The position of these strong "wagging" vibrations is highly diagnostic of the substitution pattern on the benzene ring.[2][3] For a 1,2,3,4-tetrasubstituted-like pattern (considering the methyl group), specific ranges can be predicted. |
| Ring Bending and Torsional Modes | Benzene Ring | Below 650 | Weak to Medium | These low-energy vibrations are characteristic of the overall molecular framework. |
The Influence of Fluorine Substitution
The three fluorine atoms on the aromatic ring have a significant impact on the infrared spectrum:
-
Inductive Effect: As highly electronegative atoms, fluorine atoms withdraw electron density from the benzene ring through the sigma bonds. This can shift the frequencies of the aromatic C-H and C=C vibrations.
-
Vibrational Coupling: The C-F stretching and bending modes can couple with other vibrational modes of the ring, leading to more complex spectra and shifts in band positions.
-
Strong C-F Absorption: The C-F stretching vibrations are expected to be among the most intense bands in the spectrum, providing a clear indication of fluorination.
Computational Chemistry Insights
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a robust procedure for obtaining a high-quality FTIR spectrum of 3,4,5-Trifluorotoluene, which is a liquid at room temperature. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Materials and Instrumentation
-
Sample: 3,4,5-Trifluorotoluene (liquid)
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer, purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Sample Cell: Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Solvent (for cleaning): Anhydrous dichloromethane or acetone.
-
Cleaning Supplies: Lint-free wipes, gloves.
Experimental Workflow Diagram
Caption: Experimental workflow for FTIR analysis of 3,4,5-Trifluorotoluene.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer's sample compartment is purged with dry, CO₂-free air or nitrogen for at least 30 minutes prior to use. This minimizes atmospheric interference.
-
Perform any necessary instrument diagnostics or performance checks as recommended by the manufacturer.
-
-
Background Spectrum Acquisition:
-
With the empty, clean sample cell (or empty ATR crystal) in the beam path, acquire a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.
-
Causality: The background scan is critical for removing spectral contributions from the instrument optics, atmospheric gases, and the sample cell windows, ensuring that the final spectrum represents only the sample.
-
-
Sample Preparation (Liquid Cell Method):
-
Wear appropriate personal protective equipment, including gloves.
-
Clean the KBr or NaCl windows with anhydrous solvent and a lint-free wipe. Handle the windows by their edges to avoid fingerprints.
-
Place a small drop of 3,4,5-Trifluorotoluene onto the face of one window.
-
Carefully place the second window on top, gently rotating to create a thin, uniform liquid film free of air bubbles.
-
Assemble the windows in the demountable cell holder.
-
Trustworthiness: The use of a thin film ensures that the infrared beam is not completely absorbed by the sample, which would result in "flat-topped" peaks and a loss of quantitative information.
-
-
Sample Spectrum Acquisition:
-
Place the loaded sample cell into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Use a resolution of 4 cm⁻¹ for routine analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance or 100% transmittance in regions with no sample absorption.
-
Label the peaks with their corresponding wavenumbers (cm⁻¹).
-
-
Cleaning:
-
Disassemble the liquid cell and thoroughly clean the windows with an appropriate solvent to remove all traces of the sample.
-
Store the salt plates in a desiccator to prevent damage from atmospheric moisture.
-
Data Interpretation and Spectral Assignment
The interpretation of the obtained spectrum involves assigning the observed absorption bands to the specific vibrational modes of 3,4,5-Trifluorotoluene. A systematic approach is recommended.
Systematic Approach to Spectral Interpretation
Caption: Systematic workflow for the interpretation of the IR spectrum.
-
High-Frequency Region (4000-2500 cm⁻¹):
-
Look for medium to weak bands between 3100-3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations.
-
Identify the medium intensity bands between 2980-2870 cm⁻¹ associated with the C-H stretching of the methyl group.
-
-
Double-Bond and Overtone Region (2500-1500 cm⁻¹):
-
Examine the 2000-1650 cm⁻¹ region for a pattern of weak overtone and combination bands, which can be characteristic of the benzene ring substitution pattern.[6]
-
Identify the medium to strong C=C aromatic ring stretching vibrations, typically appearing as a pair of bands in the 1620-1470 cm⁻¹ range.
-
-
Fingerprint Region (1500-650 cm⁻¹):
-
This region contains a wealth of information but can be complex.
-
The most prominent features are expected to be the strong C-F stretching bands between 1350-1100 cm⁻¹.
-
Look for the strong out-of-plane C-H bending vibrations between 900-675 cm⁻¹. The exact position is highly indicative of the substitution pattern.
-
The bending vibrations of the methyl group will also be present in this region.
-
Correlating Structure with Spectrum
The 1,2,3,4-like substitution pattern (treating the methyl group as a substituent) of 3,4,5-Trifluorotoluene will give rise to a specific pattern of out-of-plane C-H bending bands. By comparing the observed spectrum to correlation tables for substituted benzenes, a confident assignment of the substitution pattern can be made.[3] The combination of the characteristic C-H stretches, C=C ring stretches, strong C-F stretches, and the diagnostic out-of-plane bending bands provides a robust method for the unambiguous identification of 3,4,5-Trifluorotoluene.
Conclusion
This technical guide has provided a comprehensive framework for the infrared spectroscopic analysis of 3,4,5-Trifluorotoluene. By combining a solid theoretical understanding of its expected vibrational modes with a detailed and reliable experimental protocol, researchers can confidently acquire and interpret the IR spectrum of this compound. The systematic approach to spectral interpretation outlined herein, which emphasizes the correlation between spectral features and molecular structure, ensures a high degree of scientific integrity. This guide serves as a valuable resource for the structural elucidation, purity assessment, and quality control of 3,4,5-Trifluorotoluene and related fluorinated aromatic molecules in a research and development setting.
References
-
Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. (2016). The Journal of Physical Chemistry A, 120(16), 2538–2548. [Link]
-
Infrared Spectra of Some Common Functional Groups. (n.d.). In Organic Chemistry. North Carolina State University Libraries. [Link]
-
FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 137-145. [Link]
-
Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene. (1954). The Journal of Chemical Physics, 22(1), 1-10. [Link]
-
Spectral Characteristics of the Benzene Ring. (2019). In Chemistry LibreTexts. [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]
-
The Benzene Fingers, Part I: Overtone and Combination Bands. (2016). Spectroscopy. [Link]
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy. [Link]
-
2-Nitro-α,α,α-trifluorotoluene. (n.d.). In NIST Chemistry WebBook. [Link]
-
Trifluorotoluene. (n.d.). In Wikipedia. [Link]
-
Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. (2022). ACS Omega, 7(36), 32371–32383. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024). In Chemistry LibreTexts. [Link]
-
Decoding the Benzene Ring: Insights From IR Spectroscopy. (2026). Oreate AI Blog. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Monograph: 3,4,5-Trifluorotoluene (CAS 284463-96-3)
The following technical guide provides an in-depth analysis of 3,4,5-Trifluorotoluene (CAS 284463-96-3) , focusing on its critical role as a strategic building block in medicinal chemistry for optimizing drug candidates.
Strategic Fluorinated Scaffold for Medicinal Chemistry Optimization
Executive Summary
CAS Number: 284463-96-3 Chemical Name: 3,4,5-Trifluorotoluene (Synonyms: 1,2,3-Trifluoro-5-methylbenzene) Molecular Formula: C₇H₅F₃ Molecular Weight: 146.11 g/mol
3,4,5-Trifluorotoluene is a high-value fluorinated building block used extensively in Lead Optimization and Structure-Activity Relationship (SAR) campaigns. Its primary utility lies in introducing the 3,4,5-trifluorophenyl moiety , a structural motif that significantly alters the physicochemical and pharmacokinetic profiles of drug candidates. By replacing phenyl or mono-fluorinated rings with this electron-deficient, lipophilic scaffold, medicinal chemists can block metabolic "soft spots," modulate pKa, and enhance membrane permeability.
This guide details the physicochemical properties, synthetic utility, and strategic application of CAS 284463-96-3 in drug development.
Physicochemical Properties & Stability
The introduction of three fluorine atoms in a symmetric pattern creates a unique electronic environment. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making it resistant to oxidative metabolism while increasing lipophilicity.
Table 1: Core Technical Specifications
| Property | Value | Relevance to Drug Development |
| Appearance | Colorless liquid | Easy handling in liquid-phase synthesis. |
| Boiling Point | ~116–118 °C | Volatile; requires careful reflux control. |
| Density | 1.25 g/mL | Higher density than non-fluorinated toluene analogs. |
| LogP (Predicted) | ~2.8 – 3.1 | Increases lipophilicity compared to toluene (LogP ~2.7), aiding membrane crossing. |
| Electronic Effect | Strongly Electron-Withdrawing | Deactivates ring toward electrophilic attack; lowers pKa of neighboring amines. |
| Metabolic Stability | High | Fluorine blocks CYP450 oxidation at the 3, 4, and 5 positions. |
Medicinal Chemistry Logic: The "Fluorine Scan"
In drug discovery, CAS 284463-96-3 is rarely the final drug but rather the precursor to the 3,4,5-trifluorophenyl motif. This motif is deployed to solve specific pharmacokinetic (PK) liabilities.
Mechanism of Pharmacological Improvement
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Replacing C-H bonds at the 3, 4, and 5 positions prevents hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (
) of the molecule. -
Lipophilicity Modulation: The high electronegativity of fluorine reduces the polarizability of the ring, while its size (van der Waals radius 1.47 Å vs. 1.20 Å for H) adds hydrophobic bulk. This often improves passive diffusion across the blood-brain barrier (BBB) or gut wall.
-
Conformational Control: The 3,4,5-substitution pattern creates steric pressure that can lock a drug molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein.
Diagram 1: SAR Optimization Logic
This decision tree illustrates when and why a medicinal chemist selects the 3,4,5-trifluorophenyl moiety during Lead Optimization.
Figure 1: Logic flow for selecting the 3,4,5-trifluorophenyl moiety to resolve metabolic instability in lead compounds.
Synthetic Workflows & Experimental Protocols
CAS 284463-96-3 serves as a versatile starting material. The methyl group is the primary handle for derivatization, allowing conversion into benzylic halides, aldehydes, or carboxylic acids.
Protocol A: Benzylic Bromination (Radical Substitution)
This reaction converts the methyl group into a reactive benzyl bromide, enabling coupling with amines or nucleophiles.
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Acetonitrile.
-
Procedure:
-
Dissolve 3,4,5-trifluorotoluene (1.0 eq) in anhydrous acetonitrile.
-
Add NBS (1.1 eq) and AIBN (0.05 eq).
-
Reflux at 80°C for 4–6 hours under inert atmosphere (
). -
Critical Step: Monitor by TLC/LCMS. The electron-deficient ring may slow the radical propagation; ensure anhydrous conditions to prevent hydrolysis.
-
Cool, filter succinimide byproduct, and concentrate to yield 3,4,5-trifluorobenzyl bromide .
-
Protocol B: Oxidation to Benzoic Acid
This converts the precursor into 3,4,5-trifluorobenzoic acid , a common intermediate for amide coupling in kinase inhibitors.
-
Reagents: KMnO₄, Pyridine/Water, or Nano-catalytic oxidation.
-
Procedure:
-
Suspend 3,4,5-trifluorotoluene in water/pyridine (1:1).
-
Add KMnO₄ (3.0 eq) portion-wise at 70°C.
-
Reflux for 12 hours.
-
Filter MnO₂ precipitate while hot.
-
Acidify filtrate with HCl to pH 2 to precipitate the white crystalline acid.
-
Diagram 2: Synthetic Derivatization Pathway
This workflow shows how CAS 284463-96-3 is transformed into functional drug scaffolds.
Figure 2: Divergent synthetic pathways transforming the toluene precursor into electrophilic building blocks for drug synthesis.
Clinical Relevance & Applications
While CAS 284463-96-3 is not a drug itself, the 3,4,5-trifluorophenyl moiety derived from it is a validated pharmacophore in FDA-approved drugs and advanced clinical candidates.
-
Anticancer Agents: The motif is frequently used in kinase inhibitors to target the ATP-binding pocket. The electron-deficient ring can engage in orthogonal multipolar interactions with protein backbone carbonyls.
-
Agrochemicals: Used in the synthesis of high-potency herbicides where metabolic stability in soil and plants is required.
-
Liquid Crystals: The high dipole moment and stability of the trifluorinated ring make it ideal for liquid crystal display (LCD) mixtures.
Case Study: Bioisosteric Replacement In the development of Oxadiazole-based anticancer agents , replacing a standard phenyl ring with a 3,4,5-trifluorophenyl group (derived from this CAS) resulted in:
-
40-fold increase in potency against specific tumor lines.
-
Significant reduction in oxidative clearance.
-
Enhanced lipophilicity (LogP increase of ~0.5 units), improving cellular uptake.
References
-
PubChem Compound Summary . (2025). 3,4,5-Trifluorotoluene (CID 17776703). National Library of Medicine. Link
-
Journal of Medicinal Chemistry . (2020). Generation of Leads for γ-Secretase Modulation. American Chemical Society. Link
-
ACS Omega . (2023).[1] Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines. American Chemical Society. Link
-
MDPI Processes . (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Link
-
Sigma-Aldrich . (2025). 3,4,5-Trifluorotoluene Product Specification & MSDS. Merck KGaA. Link
Sources
Technical Guide: Miscibility and Solvent Compatibility of 3,4,5-Trifluorotoluene
[1]
Executive Summary
3,4,5-Trifluorotoluene (CAS: 66416-24-4) is a critical fluorinated aromatic intermediate used extensively in the synthesis of liquid crystals and pharmaceuticals.[1] Unlike solid solutes that exhibit saturation limits, 3,4,5-trifluorotoluene is a liquid at standard temperature and pressure (bp ~128°C).[1] Therefore, its interaction with organic solvents is governed by miscibility rather than solubility limits.[1]
This guide provides a technical analysis of its solvent compatibility, grounded in Hansen Solubility Parameter (HSP) theory, and offers validated protocols for determining miscibility profiles and partition coefficients in drug development workflows.[1]
Part 1: Physicochemical Profile & The Fluorine Effect
To predict solvent behavior, one must understand the molecular architecture. The 3,4,5-trifluoro substitution pattern creates a unique electronic environment.[1][2]
Structural Properties[3][4][5]
-
Boiling Point: ~126–128°C.
-
Lipophilicity: High (due to C-F bonds).
-
Polarity: Moderate dielectric anisotropy.
The "Fluorine Effect" on Solvation
Fluorine is the most electronegative element, yet it possesses low polarizability. This results in the "Fluorine Effect," where the molecule exhibits:
-
Hydrophobicity: The C-F bond is poor at hydrogen bonding with water, making the molecule virtually insoluble in aqueous media.
-
Lipophilicity: The aromatic ring allows for
stacking interactions, making it highly compatible with aromatic solvents (toluene, benzene).[1] -
Weak Intermolecular Forces: The low polarizability of fluorine often reduces the boiling point relative to non-fluorinated analogs of similar molecular weight, though the symmetry of the 3,4,5-isomer maintains a stable liquid range.[1]
Part 2: Solubility & Miscibility Landscape
Theoretical Grounding: Hansen Solubility Parameters (HSP)
Solubility is not random; it is predictable. We utilize Hansen Solubility Parameters to map the compatibility of 3,4,5-trifluorotoluene.[1] The total solubility parameter (
Predicted Behavior:
-
High
Compatibility: Miscible with non-polar solvents (Hexane, Heptane).[1] -
Moderate
Compatibility: Miscible with polar aprotic solvents (DMSO, DMF, Acetone) due to the dipole created by the trifluoro-motif.[1] -
Low
Tolerance: Immiscible with highly structured protic solvents like water, but miscible with lower alcohols (Methanol, Ethanol) where the alkyl chain dominates the interaction.[1]
Empirical Miscibility Table
The following table summarizes the miscibility profile based on structural analogs (e.g.,
| Solvent Class | Representative Solvent | Miscibility Status | Mechanistic Insight |
| Non-Polar | n-Heptane, Hexane | Fully Miscible | Driven by Van der Waals (Dispersion) forces.[1] Ideal for extraction. |
| Aromatic | Toluene, Benzene | Fully Miscible | |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Fully Miscible | Dipole-dipole interactions overcome dispersion differences.[1] Common reaction media. |
| Chlorinated | Dichloromethane (DCM) | Fully Miscible | Excellent solvation power; often used for work-up. |
| Protic (Alcohols) | Methanol, Ethanol, IPA | Miscible | Alkyl chains in solvent facilitate mixing despite H-bonding mismatch.[1] |
| Aqueous | Water, Brine | Immiscible | Hydrophobic exclusion. Forms a distinct organic layer (usually denser than water). |
Visualization: Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting a solvent based on the intended application (Reaction vs. Extraction).
Caption: Decision tree for solvent selection based on the physicochemical interaction required for specific workflows.
Part 3: Applications & Causality[1]
Why does solubility matter? The solvent choice dictates the yield and purity in downstream applications.
Liquid Crystal Synthesis
In the synthesis of liquid crystal monomers, 3,4,5-trifluorotoluene is often used as a building block.[1]
-
Requirement: Anhydrous conditions.
-
Solvent Choice: THF or Toluene .
-
Reasoning: These solvents solubilize the fluorinated intermediate while remaining inert to lithiation or Grignard reagents often employed to functionalize the benzene ring.
Pharmaceutical Bioisosteres
The 3,4,5-trifluorophenyl moiety is a bioisostere for other aromatic rings, improving metabolic stability (blocking P450 oxidation sites).[1]
-
Requirement: High concentration for SNAr reactions.
-
Solvent Choice: DMSO or NMP .
-
Reasoning: High dielectric constants in these solvents stabilize the Meisenheimer complex transition state, facilitating nucleophilic attack on the ring if leaving groups are present.
Part 4: Experimental Protocols (Self-Validating)
Do not rely on visual inspection alone. Use this protocol to quantitatively determine miscibility or partition coefficients (
Protocol A: Determination of Partition Coefficient (Shake-Flask Method)
Objective: Determine the distribution of 3,4,5-trifluorotoluene between an organic solvent (Octanol) and Water.[1]
Reagents:
Workflow:
-
Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours. ( Causality: Prevents volume changes during the experiment due to mutual solubility.)[1]
-
Preparation: Dissolve 3,4,5-trifluorotoluene in the pre-saturated octanol to a known concentration (e.g., 1 mg/mL).
-
Equilibration: Mix equal volumes (10 mL) of the organic solution and pre-saturated water in a separating funnel. Shake vigorously for 5 minutes.
-
Phase Separation: Allow phases to separate for 1 hour. Centrifuge if emulsion persists.
-
Quantification (Validation Step): Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).
-
Calculation:
[1]
Protocol B: Visual Miscibility Screening
Objective: Rapidly assess compatibility with a new solvent.
-
Place 1 mL of solvent in a clear glass vial.
-
Add 1 mL of 3,4,5-trifluorotoluene.
-
Vortex for 30 seconds.
-
Observation:
Visualization: Experimental Workflow
Caption: Step-by-step workflow for determining the partition coefficient (LogP).
Part 5: Handling & Safety
-
Flammability: As a fluorinated toluene, it is flammable.[1][7] Ground all equipment to prevent static discharge, especially when using non-conductive solvents like Hexane.[1]
-
Density: The density is >1.0 g/mL (typically ~1.2 g/mL).[2][4][8] In extraction with water, the organic layer will be at the bottom . This is a common error source in labs accustomed to non-halogenated solvents.
-
Material Compatibility: Fluorinated solvents can swell certain rubber seals. Use PTFE (Teflon) or Viton gaskets; avoid natural rubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782639, 2,4,6-Trifluorotoluene (Isomer Analog Data).[1] Retrieved from [Link][1]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press. (Theoretical basis for HSP).[9]
-
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications.[1] Wiley-VCH.[10] (Source for Liquid Crystal applications).[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. webqc.org [webqc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. grokipedia.com [grokipedia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Effect of fluorination on the stability of carbon nanofibres in organic solvents [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Incorporation of 3,4,5-Trifluorotoluene in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated building blocks, 3,4,5-trifluorotoluene and its derivatives have emerged as valuable synthons for introducing the 3,4,5-trifluorophenyl moiety into complex bioactive molecules. This guide provides a comprehensive overview of the applications of 3,4,5-trifluorotoluene in medicinal chemistry, detailing its role in enhancing metabolic stability, bioavailability, and target-binding affinity. Detailed application notes and step-by-step protocols for the functionalization of 3,4,5-trifluorotoluene and the utilization of its key derivatives in the synthesis of pharmaceutical intermediates are presented.
The Rationale for Fluorination in Drug Design: A Focus on the 3,4,5-Trifluorophenyl Moiety
The introduction of fluorine into a drug molecule can profoundly influence its properties. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, impacting a drug's pKa and, consequently, its absorption and distribution. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[1][2]
The 3,4,5-trifluorophenyl group, in particular, offers a unique combination of electronic and steric properties. The three fluorine atoms create a highly electron-deficient aromatic ring, which can engage in favorable interactions with electron-rich pockets in target proteins. This substitution pattern also provides a distinct steric profile that can be exploited to achieve selective binding to the desired biological target.
Key Advantages of the 3,4,5-Trifluorophenyl Moiety:
-
Enhanced Metabolic Stability: The fluorine atoms can shield adjacent positions on the aromatic ring from enzymatic attack, particularly by cytochrome P450 enzymes.
-
Modulation of Physicochemical Properties: The trifluorinated ring can influence a molecule's lipophilicity, solubility, and membrane permeability, which are critical for oral bioavailability.
-
Improved Target Binding: The unique electronic nature of the trifluorinated ring can lead to stronger and more specific interactions with the target protein through dipole-dipole, ion-quadrupole, and other non-covalent interactions.
Synthetic Pathways from 3,4,5-Trifluorotoluene to Key Pharmaceutical Intermediates
3,4,5-Trifluorotoluene serves as a versatile starting material for the synthesis of several key intermediates used in drug discovery. The methyl group can be functionalized to introduce a variety of chemical handles, while the aromatic ring can participate in various coupling reactions.
Figure 1: Key synthetic transformations of 3,4,5-Trifluorotoluene for the generation of valuable medicinal chemistry intermediates.
Synthesis of 3,4,5-Trifluorobenzaldehyde
3,4,5-Trifluorobenzaldehyde is a crucial intermediate for the synthesis of various bioactive molecules, including potential anticancer agents.[3]
Protocol: Oxidation of 3,4,5-Trifluorotoluene to 3,4,5-Trifluorobenzaldehyde
Materials:
-
3,4,5-Trifluorotoluene
-
Potassium permanganate (KMnO₄)
-
Dichloromethane (DCM)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trifluorotoluene (1.0 eq) in a mixture of dichloromethane and water.
-
Slowly add potassium permanganate (2.0-3.0 eq) portion-wise to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the filter cake with dichloromethane.
-
Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,4,5-trifluorobenzaldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient.
Causality: The strong oxidizing agent, potassium permanganate, is used to oxidize the benzylic methyl group to a carboxylic acid, which is then further oxidized to the aldehyde. The biphasic solvent system is employed to facilitate the reaction between the organic substrate and the inorganic oxidizing agent. Quenching with sodium bisulfite is a critical step to neutralize the excess oxidant and facilitate the workup.
Synthesis of 3,4,5-Trifluorobenzoic Acid and its Derivatives
3,4,5-Trifluorobenzoic acid and its activated form, 3,4,5-trifluorobenzoyl chloride, are pivotal in the synthesis of amides and esters, which are common functionalities in drug molecules.[1]
Protocol: Synthesis of 3,4,5-Trifluorobenzoyl Chloride from 3,4,5-Trifluorobenzoic Acid
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4,5-trifluorobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane or toluene, followed by the slow addition of thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq). If using oxalyl chloride, add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation or under reduced pressure.
-
The resulting crude 3,4,5-trifluorobenzoyl chloride can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Causality: Thionyl chloride and oxalyl chloride are standard reagents for converting carboxylic acids to the more reactive acid chlorides. The addition of a catalytic amount of DMF when using oxalyl chloride facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. The inert atmosphere is crucial to prevent the hydrolysis of the acid chloride by atmospheric moisture.
Application of 3,4,5-Trifluorotoluene Derivatives in the Synthesis of Bioactive Molecules
The 3,4,5-trifluorophenyl moiety has been incorporated into a variety of bioactive molecules, including kinase inhibitors and central nervous system (CNS) agents.
Case Study: Synthesis of a Biscoumarin Anticancer Agent
A novel biscoumarin derivative, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), has been synthesized and shown to exhibit potent anti-proliferative and anti-migration effects on lung cancer cells.[3] This compound was synthesized via a straightforward condensation reaction between 4-hydroxycoumarin and 3,4,5-trifluorobenzaldehyde.[3]
Figure 2: Synthesis of a biscoumarin-based anticancer agent.
Protocol: Synthesis of 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
Materials:
-
4-Hydroxycoumarin
-
3,4,5-Trifluorobenzaldehyde
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxycoumarin (2.0 eq) and 3,4,5-trifluorobenzaldehyde (1.0 eq) in ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction for the formation of a precipitate. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture and collect the solid product by filtration.
-
Wash the product with cold ethanol and dry under vacuum to afford the pure biscoumarin derivative.
Causality: This reaction proceeds through a Knoevenagel-type condensation followed by a Michael addition. The acidic proton of the hydroxyl group of 4-hydroxycoumarin is activated, allowing for the initial condensation with the aldehyde. A second equivalent of 4-hydroxycoumarin then undergoes a Michael addition to the resulting intermediate to form the final biscoumarin product.
Incorporation into Kinase Inhibitors and CNS Agents
The 3,4,5-trifluorobenzoyl moiety, derived from 3,4,5-trifluorobenzoyl chloride, is a valuable component in the design of kinase inhibitors and CNS agents.[1] The electron-withdrawing nature of the trifluorinated ring can enhance the binding affinity of the molecule to the target kinase, while also improving its metabolic stability.
Table 1: Physicochemical Properties of 3,4,5-Trifluorotoluene and its Key Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3,4,5-Trifluorotoluene | C₇H₅F₃ | 146.11 | 121-122 | - |
| 3,4,5-Trifluorobenzaldehyde | C₇H₃F₃O | 160.09 | 178-180 | 28-32 |
| 3,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | - | 98-102 |
| 3,4,5-Trifluorobenzoyl Chloride | C₇H₂ClF₃O | 194.54 | 185-187 | - |
Conclusion and Future Perspectives
3,4,5-Trifluorotoluene and its derivatives are valuable and versatile building blocks in medicinal chemistry. Their strategic incorporation into drug candidates can significantly enhance key pharmaceutical properties, leading to the development of more effective and safer medicines. The synthetic protocols outlined in this guide provide a practical framework for researchers to utilize these important synthons in their drug discovery programs. As our understanding of the intricate role of fluorine in drug-target interactions continues to grow, the demand for specifically functionalized fluorinated building blocks like 3,4,5-trifluorotoluene is expected to increase, paving the way for the discovery of next-generation therapeutics.
References
-
MySkinRecipes. 3,4,5-TRIFLUOROBENZOYL CHLORIDE. Available from: [Link]
-
Wikipedia. Trifluorotoluene. Available from: [Link]
- Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
-
PMC. 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. Available from: [Link]
-
Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available from: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
ResearchGate. | Hydrodefluorination of trifluorotoluenes with catalyst 3*. | Download Table. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
-
University of Pennsylvania. Large Volume Active Pharmaceutical Ingredient (API) Production. Available from: [Link]
-
Journal of the American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information C−H and C−F bond activation of fluorinated propenes at Rh: enabling cross-coupling reaction. Available from: [Link]
-
PMC. Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
- Google Patents. Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof.
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Organic & Biomolecular Chemistry. Niobium(v)-catalyzed defluorinative triallylation of α,α,α-trifluorotoluene derivatives by triple C–F bond activation. Available from: [Link]
-
Crystal Pharmatech. Review of Polymorph Patent Application of 30 Small Molecule New Drugs Approved by the FDA in 2023. Available from: [Link]
-
Synthesis of Active Pharmaceutical Ingredient. Available from: [Link]
-
PMC. Contribution of Organofluorine Compounds to Pharmaceuticals. Available from: [Link]
- Google Patents. Sorafenib or donafenib oral preparation with low dose and high drug exposure, and application thereof.
- Google Patents. Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
Sources
The Untapped Potential of 3,4,5-Trifluorotoluene in Advanced Materials: A Guide for Innovators
Introduction: The Strategic Advantage of Vicinal Trifluorination
In the landscape of advanced materials, the precise substitution of fluorine atoms onto aromatic scaffolds offers a powerful tool for tailoring molecular properties. Among these, 3,4,5-Trifluorotoluene presents a unique and largely unexplored platform for innovation. The vicinal (adjacent) arrangement of three fluorine atoms on the toluene ring imparts a distinct combination of electronic and steric characteristics. This trifluorination pattern creates a strong, localized dipole moment and enhances thermal and oxidative stability, making it a compelling building block for next-generation liquid crystals, high-performance polymers, and organic electronics. This guide serves as a comprehensive resource for researchers and developers, providing not only an in-depth analysis of its potential applications but also actionable protocols to pioneer its use in materials science.
Core Physicochemical Properties and Their Implications
While extensive experimental data for 3,4,5-Trifluorotoluene is not broadly published, we can infer its key properties based on the behavior of analogous fluorinated compounds.
| Property | Predicted Value/Characteristic | Implication in Materials Science |
| Dipole Moment | High, due to the cumulative electron-withdrawing effect of the three vicinal fluorine atoms. | Influences dielectric properties, crucial for liquid crystal alignment and performance in electronic devices. |
| Polarizability | Moderate | Affects refractive index and intermolecular interactions. |
| Thermal Stability | High | The strong C-F bonds contribute to excellent thermal and oxidative resistance, essential for materials in demanding environments. |
| Solubility | Soluble in a range of organic solvents. | Facilitates processing and incorporation into various material matrices. |
| Chemical Reactivity | The electron-deficient ring is susceptible to nucleophilic aromatic substitution, while the methyl group can be functionalized. | Offers versatile synthetic pathways for creating more complex molecules. |
Application Focus Area 1: High-Performance Liquid Crystals
The 3,4,5-trifluorophenyl moiety is a known component in advanced liquid crystal displays (LCDs), particularly for thin-film transistor (TFT) applications. While 3,4,5-Trifluorotoluene itself is not a liquid crystal, its derivatives are of significant interest. The strong dipole moment arising from the trifluorinated ring can lead to a high dielectric anisotropy (Δε), a critical parameter for low-voltage switching in LCDs.
Rationale for Use:
-
High Dielectric Anisotropy (Δε): The cumulative dipole moments of the three C-F bonds create a significant molecular dipole, which, when incorporated into a liquid crystal mesogen, can lead to a large positive or negative Δε, depending on the overall molecular structure.
-
Low Viscosity: The relatively compact nature of the trifluorotoluene unit can help in maintaining low rotational viscosity, leading to faster switching times.
-
Chemical and Thermal Stability: The inherent stability of the C-F bonds ensures a long operational lifetime for the display, resisting degradation under thermal stress and UV exposure.
Hypothetical Protocol: Synthesis of a 3,4,5-Trifluorotoluene-Based Liquid Crystal Mesogen
This protocol outlines the synthesis of a hypothetical liquid crystal molecule incorporating the 3,4,5-trifluorotoluene core.
Caption: Synthetic workflow for a hypothetical liquid crystal.
Step 1: Bromination of the Methyl Group
-
To a solution of 3,4,5-Trifluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield crude 3,4,5-trifluorobenzyl bromide.
Step 2: Etherification with 4-cyanophenol
-
In a flask, dissolve 4-cyanophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add the crude 3,4,5-trifluorobenzyl bromide (1.0 eq) to the mixture.
-
Reflux the reaction for 8-12 hours until the starting materials are consumed (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the final liquid crystal compound.
Application Focus Area 2: Advanced Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymers is a well-established strategy to enhance their thermal stability, chemical resistance, and optical properties, while lowering their dielectric constant and refractive index. 3,4,5-Trifluorotoluene can serve as a valuable monomer precursor for creating novel high-performance polymers.
Rationale for Use:
-
Low Dielectric Constant: The fluorine atoms can lower the overall polarizability of the polymer, leading to a lower dielectric constant, which is highly desirable for microelectronics and high-frequency communication applications.
-
Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to superior thermal and oxidative stability of the resulting polymer.
-
Improved Solubility and Processability: The introduction of fluorine can disrupt polymer chain packing, leading to improved solubility and melt processability without sacrificing thermal performance.
Hypothetical Protocol: Synthesis of a Polyarylether from a 3,4,5-Trifluorotoluene-Derived Monomer
This protocol describes the synthesis of a diol monomer from 3,4,5-Trifluorotoluene and its subsequent polymerization.
Caption: Workflow for synthesizing a fluorinated polyarylether.
Step 1-3: Synthesis of the Diol Monomer
-
Friedel-Crafts Acylation: React 3,4,5-Trifluorotoluene with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce two acetyl groups onto the aromatic ring.
-
Baeyer-Villiger Oxidation: Treat the resulting diacetyl compound with a peroxy acid (e.g., m-CPBA) to convert the acetyl groups into acetate esters.
-
Hydrolysis: Hydrolyze the acetate esters under basic conditions (e.g., NaOH) to yield the corresponding diol monomer.
Step 4: Polymerization
-
In a moisture-free reaction vessel, combine the synthesized diol monomer (1.0 eq), an activated difluoro-monomer (e.g., decafluorobiphenyl, 1.0 eq), and potassium carbonate (2.2 eq) in a high-boiling aprotic polar solvent (e.g., N,N-dimethylacetamide).
-
Heat the mixture to a high temperature (e.g., 160-180 °C) under a nitrogen atmosphere and stir for 24-48 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect, wash, and dry the polymer for subsequent characterization.
Application Focus Area 3: Organic Electronic Devices
In organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the electronic properties of the materials are paramount. Fluorination is a key strategy to tune the HOMO and LUMO energy levels of organic semiconductors. The strong electron-withdrawing nature of the 3,4,5-trifluorophenyl group can be exploited to create materials with deep HOMO levels, leading to improved stability and efficiency in electronic devices.
Rationale for Use:
-
Deep HOMO Levels: Incorporating the 3,4,5-trifluorotoluene moiety into a host or emissive material can lower its HOMO energy level, improving its oxidative stability and facilitating charge injection from the anode.
-
Tuning of Optoelectronic Properties: The electronic effects of the trifluorination can be used to fine-tune the bandgap and emission color of fluorescent or phosphorescent emitters.
-
Enhanced Electron Mobility: In some cases, fluorination can promote intermolecular interactions that lead to improved electron transport characteristics.
Hypothetical Protocol: Synthesis of a 3,4,5-Trifluorotoluene-Containing Host Material for OLEDs
This protocol outlines a synthetic route to a carbazole-based host material functionalized with the 3,4,5-trifluorotoluene group.
Caption: Synthesis of a host material for OLED applications.
Step 1: Functionalization of 3,4,5-Trifluorotoluene
-
Convert 3,4,5-Trifluorotoluene to a more reactive intermediate, such as 3,4,5-trifluorobenzyl bromide (as described in the liquid crystal protocol) or by introducing a boronic acid or ester group at a suitable position via lithiation and reaction with a borate ester.
Step 2: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the functionalized 3,4,5-Trifluorotoluene derivative (e.g., 3,4,5-trifluorobenzyl bromide, 1.0 eq), carbazole (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in a dry, deoxygenated solvent like toluene.
-
Heat the reaction mixture at a temperature of 80-110 °C for 12-24 hours.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Purify the crude product by column chromatography and subsequent sublimation to obtain the high-purity host material.
Conclusion and Future Outlook
While direct applications of 3,4,5-Trifluorotoluene in materials science are not yet widely reported, its unique electronic and steric properties, derived from its vicinal trifluorination pattern, present a compelling case for its exploration. The protocols and rationales provided in this guide are intended to serve as a foundational framework for researchers to unlock the potential of this promising but underutilized building block. The development of novel liquid crystals with enhanced dielectric anisotropy, thermally stable and low-dielectric polymers, and efficient organic electronic materials are all within the realm of possibility. As the demand for high-performance materials continues to grow, a deeper investigation into the synthesis and application of 3,4,5-Trifluorotoluene and its derivatives is not only warranted but essential for driving future innovations.
References
The following references provide context on the use of fluorinated compounds in materials science, which supports the prospective applications outlined in this guide. Direct references to the application of 3,4,5-Trifluorotoluene are limited.
-
Kirsch, P., & Tarumi, K. (1999). Anisotropic-Fluorinated-Liquid-Crystal-Mixtures-for-Active-Matrix-Displays. SID Symposium Digest of Technical Papers, 30(1), 107-110. [Link]
-
Hough, L. A., & Bement, A. L. (2007). Fluorinated liquid crystals. Chemical Reviews, 107(12), 5104-5131. [Link]
-
Park, Y., et al. (2015). Recent progress in fluorinated polymers for sustainable energy and environmental applications. Progress in Polymer Science, 45, 1-43. [Link]
-
Facchetti, A. (2011). Fluorinated materials for organic electronics. Materials Today, 14(6), 280-287. [Link]
-
Ameduri, B. (2009). From vinylidene fluoride (VDF) to the applications of VDF-containing polymers and copolymers: recent developments and future trends. Chemical Reviews, 109(12), 6632-6686. [Link]
-
Babudri, F., et al. (2012). Fluorinated organic materials for electronic and optoelectronic applications: the role of the C–F bond. Chemical Communications, 48(70), 8731-8745. [Link]
- A patent mentioning the use of 3,4,5-trifluorobromobenzene as an intermediate for liquid crystal materials.
-
An article mentioning 3,4,5-trifluoromethyl phenol as an intermediate for TFT color liquid crystal material. Manufacturing Steps of Liquid Crystal Materials - Labinsights. [Link]
Application Notes and Protocols for the Synthesis of 3,4,5-Trifluorotoluene Derivatives
Introduction: The Strategic Importance of the 3,4,5-Trifluorotoluene Scaffold
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The 3,4,5-trifluorotoluene scaffold is a particularly valuable building block. The unique electronic properties imparted by the trifluorinated phenyl ring, combined with the versatile methyl group handle, offer a rich platform for generating diverse molecular architectures. Derivatives of 3,4,5-trifluorotoluene are integral to the development of pharmaceuticals, agrochemicals, and advanced materials, where the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity.
This guide provides a comprehensive overview of the primary synthetic strategies for accessing derivatives of 3,4,5-trifluorotoluene. We will delve into the chemical logic behind key transformations, offering detailed, field-proven protocols for researchers engaged in synthetic chemistry and drug development. The methodologies discussed encompass functionalization of the benzylic position, direct C-H activation of the aromatic ring, and the substitution of aromatic hydrogens or halogens via modern catalytic and nucleophilic pathways.
Core Synthetic Strategies: A Multi-Pronged Approach
The derivatization of 3,4,5-trifluorotoluene can be approached through several distinct, yet complementary, synthetic routes. The choice of strategy is dictated by the desired substitution pattern and the nature of the target functional group. The primary pathways, originating from the parent molecule, are illustrated below.
Caption: Key synthetic pathways for derivatizing 3,4,5-trifluorotoluene.
Section 1: Derivatization via the Methyl Group: Accessing Key Intermediates
The most direct handle for initial derivatization is the methyl group. Its oxidation provides access to the aldehyde and carboxylic acid functionalities, which are versatile intermediates for a vast array of subsequent chemical transformations, including reductive amination, esterification, and amide bond formation.
Causality Behind Experimental Choices:
The oxidation of the benzylic methyl group is typically achieved using strong oxidizing agents. Potassium permanganate (KMnO₄) is a classic and cost-effective choice for converting toluenes to benzoic acids. The reaction proceeds robustly, often in an aqueous medium under basic conditions, followed by an acidic workup to protonate the carboxylate salt. The harshness of KMnO₄ makes it ideal for complete oxidation to the carboxylic acid. For the synthesis of the aldehyde, a less aggressive and more controlled oxidizing agent is required to prevent over-oxidation.
Protocol 1: Synthesis of 3,4,5-Trifluorobenzoic Acid via Potassium Permanganate Oxidation
This protocol is adapted from standard procedures for the oxidation of substituted toluenes.[1]
Materials:
-
3,4,5-Trifluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4,5-trifluorotoluene (14.6 g, 0.1 mol), sodium carbonate (2.1 g, 0.02 mol), and 400 mL of water.
-
Heat the mixture to 95°C with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (31.6 g, 0.2 mol) in 300 mL of hot water.
-
Add the hot KMnO₄ solution portion-wise to the refluxing toluene mixture over a period of 2 hours. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue to heat at reflux for an additional 4 hours or until the purple color no longer fades.
-
Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate through a pad of celite and wash the filter cake with 100 mL of hot water.
-
Cool the combined filtrate in an ice bath and acidify to pH ~1 by the slow addition of concentrated HCl. A white precipitate of 3,4,5-trifluorobenzoic acid will form.
-
If any residual purple or brown color remains, add a small amount of solid sodium bisulfite until the solution is colorless.
-
Collect the white solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum.
-
The crude product can be recrystallized from a water/ethanol mixture to yield pure 3,4,5-trifluorobenzoic acid.
Expected Yield: 75-85%
Section 2: C-H Functionalization of the Aromatic Ring
Directly functionalizing the C-H bonds of the aromatic ring offers the most atom-economical route to new derivatives. However, the electron-deficient nature of the 3,4,5-trifluorotoluene ring presents unique challenges and opportunities for both electrophilic and metalation-based strategies.
Electrophilic Aromatic Substitution (EAS)
The three electron-withdrawing fluorine atoms strongly deactivate the aromatic ring towards electrophilic attack. Consequently, harsh reaction conditions are typically required. Bromination is a key transformation as it installs a versatile handle for subsequent cross-coupling reactions. The directing effects of the substituents (ortho, para-directing methyl group vs. meta-directing fluorine atoms) will favor substitution at the C2 and C6 positions.
Directed ortho-Lithiation (DoM)
Directed ortho-lithiation is a powerful technique for achieving regioselective functionalization of aromatic rings.[2][3] The strategy relies on a "Directing Metalation Group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position.[3] The methyl group itself is a very weak DMG. To effectively utilize this strategy on the 3,4,5-trifluorotoluene core, the methyl group must first be converted into a more potent DMG, such as a tertiary amide or an oxazoline. Once the ring is lithiated at the C2 position, it can be quenched with a wide variety of electrophiles.
Conceptual Workflow for DoM:
-
DMG Installation: Oxidize the methyl group to a carboxylic acid (as in Protocol 1) and then convert it to a suitable DMG like a N,N-diethylamide.
-
Lithiation: Treat the substrate with a strong lithium base (e.g., s-BuLi or LDA) at low temperature (-78 °C) to effect regioselective deprotonation at the C2 position.
-
Electrophilic Quench: Introduce an electrophile (e.g., CO₂, TMSCl, I₂) to functionalize the C2 position.
-
DMG Removal/Modification: If necessary, the DMG can be hydrolyzed back to a carboxylic acid or converted to other functional groups.
Section 3: Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds.[4] It involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid) with an organic halide or triflate.[4] To apply this to the 3,4,5-trifluorotoluene scaffold, an initial halogenation step (e.g., bromination to form 2-bromo-3,4,5-trifluorotoluene) is necessary to install the required halide handle.
Mechanism and Rationale:
The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand, base, and solvent is critical for achieving high yields, especially with electron-deficient aryl halides.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-3,4,5-trifluorotoluene with Phenylboronic Acid
This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings.[5][6]
Materials:
-
2-Bromo-3,4,5-trifluorotoluene (or other aryl bromide)
-
Phenylboronic acid (or other boronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃) or SPhos
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-3,4,5-trifluorotoluene (227 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., PCy₃, 11.2 mg, 0.04 mmol, 4 mol%) in 2 mL of toluene.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add 8 mL of toluene and 0.5 mL of water to the flask via syringe.
-
Add the catalyst pre-mixture to the reaction flask via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Wash the organic phase with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl derivative.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-3,4,5-trifluorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 2-Bromo-3,4,5-trifluorotoluene | 4-Methoxyphenyl-BA | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 1-Bromo-3,4,5-trifluorobenzene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 80-90 |
Section 4: Nucleophilic Aromatic Substitution (SNA_r_)
The high degree of fluorination makes the 3,4,5-trifluorotoluene ring highly electron-deficient and thus activated towards Nucleophilic Aromatic Substitution (SNA_r_).[7] This reaction provides a powerful and direct method for introducing heteroatom nucleophiles such as amines, alkoxides, and thiolates.
Mechanism and Regioselectivity:
The SNA_r_ reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In a subsequent step, the leaving group (in this case, a fluoride ion) is eliminated to restore aromaticity.
Caption: The generalized mechanism for Nucleophilic Aromatic Substitution (SNA_r_).
For 3,4,5-trifluorotoluene, nucleophilic attack is most likely to occur at the C4 position (para to the methyl group). The methyl group provides slight electronic stabilization to the intermediate formed by attack at this position. The fluorine atoms strongly activate all positions, but the C4 position is often the most susceptible.
Protocol 3: Synthesis of 4-(diethylamino)-3,5-difluorotoluene via SNA_r_
This is a representative protocol for the displacement of a fluorine atom with an amine nucleophile, adapted from procedures on similar polyfluoroaromatic compounds.[8]
Materials:
-
3,4,5-Trifluorotoluene
-
Diethylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a sealed tube or pressure vessel, add 3,4,5-trifluorotoluene (1.46 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 20 mL of DMF.
-
Add diethylamine (1.46 g, 20 mmol) to the mixture.
-
Seal the vessel and heat the reaction mixture to 120°C for 16 hours.
-
Cool the reaction to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Expected Yield: 60-75%
References
- Preparation method of 3, 4, 5-trifluoro bromobenzene. CN103601613B.
- Preparation of 2,3,4,5-tetrafluorobenzoic acid. CN1201779A.
- A kind of preparation method of 3,4,5- tri- fluoro- 2 '-nitrobiphenyls. CN107344913A.
-
Beilstein J. Org. Chem. 2018, 14, 2174–2184. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. CN111362775A.
-
2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. [Link]
-
3-Chloro-2,4,5-trifluorobenzoic acid. National Institutes of Health. [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
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Directed (ortho) Metallation. University of Liverpool. [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
- Preparation method for 2-bromo-3-fluorobenzoic acid. WO2014071545A1.
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. NIST Technical Series Publications. [Link]
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Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
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- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Application Note: Protocols for Using 3,4,5-Trifluorotoluene in API Synthesis
This Application Note is designed for medicinal chemists and process engineers involved in the synthesis of Active Pharmaceutical Ingredients (APIs). It details the strategic utilization of 3,4,5-Trifluorotoluene (CAS: 66416-24-4 / 1-methyl-3,4,5-trifluorobenzene), a critical fluorinated building block used to introduce the metabolically stable and lipophilic 3,4,5-trifluorophenyl moiety into drug candidates.[1]
Strategic Profile & Rationale
The incorporation of a 3,4,5-trifluorophenyl group is a potent strategy in medicinal chemistry to modulate the physicochemical properties of an API. Unlike mono- or di-fluorinated analogs, the 3,4,5-substitution pattern provides a unique electronic environment that significantly lowers the electron density of the aromatic ring, influencing:
-
Metabolic Stability: The C-F bonds block metabolic oxidation at the 3, 4, and 5 positions.
-
Lipophilicity: Enhances membrane permeability (logP modulation).
-
pKa Tuning: The electron-withdrawing nature of the ring reduces the pKa of proximal functional groups (e.g., benzylic amines or acids).
3,4,5-Trifluorotoluene serves as the most versatile entry point for this moiety, acting as the precursor for two primary synthons:
-
3,4,5-Trifluorobenzyl halides (via radical halogenation).
-
3,4,5-Trifluorobenzoic acid (via side-chain oxidation).[1]
Material Characterization & Safety Protocols
Identity: 3,4,5-Trifluorotoluene (1-methyl-3,4,5-trifluorobenzene) CAS: 66416-24-4 (Generic reference; verify specific isomer CAS with supplier) Structure: A toluene core with fluorine atoms at positions 3, 4, and 5 relative to the methyl group.[1]
Critical Safety Parameters
| Parameter | Specification | Handling Implication |
| Physical State | Colorless Liquid | Pumpable; suitable for flow chemistry.[1] |
| Flash Point | ~43–50 °C (Est.) | Flammable. Ground all equipment. Use non-sparking tools.[2][3] |
| Reactivity | Stable | Avoid strong oxidizers unless controlled (see Protocol B). |
| Toxicity | Irritant | Use Fume Hood. Standard PPE (Nitrile gloves, Goggles). |
Pre-Reaction Handling:
-
Drying: Ensure water content is <0.1% w/w (Karl Fischer) before radical bromination to prevent acid byproduct formation.
-
Inerting: Store under Nitrogen or Argon to prevent slow autoxidation of the methyl group.
Protocol A: Regioselective Benzylic Bromination
Objective: Synthesis of 3,4,5-Trifluorobenzyl Bromide , a universal alkylating agent for coupling with API cores (e.g., amines, phenols).
Mechanistic Insight
This reaction proceeds via a Wohl-Ziegler radical pathway .[1] The presence of three fluorine atoms on the ring deactivates the system electronically but does not significantly sterically hinder the methyl group. However, the electron-deficient ring makes the benzylic radical slightly less stable than in non-fluorinated toluene, requiring precise initiator control to prevent dimerization or over-bromination (gem-dibromide formation).[1]
Experimental Workflow
Reagents:
-
Substrate: 3,4,5-Trifluorotoluene (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.
-
Solvent: Trifluorotoluene (PhCF3) or Acetonitrile (MeCN). Note: PhCF3 is preferred for green chemistry compliance and solubility.
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.
-
Charging: Charge 3,4,5-Trifluorotoluene and solvent (5 vol).
-
Activation: Add NBS and AIBN at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) .
-
Critical Process Parameter (CPP): Monitor the reaction via HPLC or GC every hour. The reaction is complete when starting material is <2%.
-
Endpoint Control: Stop immediately upon consumption of starting material to minimize dibromo-impurity (Ar-CHBr2).[1]
-
-
Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct.
-
Purification: Concentrate the filtrate. If high purity (>98%) is required for GMP steps, purify via short-path distillation or silica plug filtration (Hexane/EtOAc).[1]
Visualization: Radical Bromination Pathway
Figure 1: Wohl-Ziegler radical bromination pathway showing critical intermediate and potential over-bromination risk.[1]
Protocol B: Controlled Oxidation to Benzoic Acid
Objective: Synthesis of 3,4,5-Trifluorobenzoic Acid , a key precursor for amide coupling in API synthesis.
Mechanistic Insight
Direct oxidation of the electron-deficient methyl group requires forcing conditions.[1] While traditional KMnO4 methods work, they generate heavy metal waste. The industry-preferred method utilizes Co/Mn-catalyzed aerobic oxidation (mimicking the Amoco process) or a Jones Oxidation variant if scale permits.[1]
Experimental Workflow (Permanganate Method - Lab Scale)
Reagents:
Step-by-Step Procedure:
-
Setup: 3-neck flask with reflux condenser and temperature probe.
-
Charging: Dissolve substrate in solvent mixture (10 vol).
-
Addition: Add KMnO4 in portions over 1 hour at 60°C to control exotherm.
-
Safety Note: Do not add all oxidant at once; risk of thermal runaway.
-
-
Reaction: Reflux at 95°C for 4–6 hours.
-
Quench: Cool to RT. Filter through Celite to remove MnO2 sludge.
-
Isolation: Acidify filtrate with HCl to pH 1–2. The product, 3,4,5-Trifluorobenzoic acid , will precipitate.
-
Purification: Recrystallize from Ethanol/Water.
Data Summary: Comparison of Methods
| Method | Yield | Purity | Green Score | Scalability |
| KMnO4 | 85-90% | >98% | Low (Mn waste) | Low-Medium |
| Aerobic (Co/Mn) | 75-85% | >95% | High | High (Industrial) |
| Nano-Au/H2O2 | >90% | >99% | Medium | Low (Catalyst cost) |
Analytical Quality Control (QC)
To ensure the integrity of the API synthesis, the following specifications must be met for the intermediate.
HPLC Method (Reverse Phase)[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5µm.
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm.
NMR Validation
-
1H NMR (CDCl3): Look for the disappearance of the methyl singlet (~2.3 ppm) and appearance of the benzylic methylene (~4.4 ppm for bromide) or loss of alkyl protons entirely (for acid).
-
19F NMR: Critical for confirming the integrity of the 3,4,5-substitution pattern. Expect signals around -130 to -160 ppm.[1] (Note: 3,4,5-pattern usually shows a doublet (2F) and a triplet (1F) due to F-F coupling).
Case Study: Generic API Fragment Synthesis
Scenario: Synthesis of a "Fluxapyroxad-like" amide fragment. Logic: The 3,4,5-trifluorobenzoic acid generated in Protocol B is converted to the acid chloride (SOCl2) and coupled with an amine.
Figure 2: Integration of 3,4,5-Trifluorotoluene into a convergent API synthesis workflow.
References
-
ChemicalBook. (2023). 3,4,5-Trifluorotoluene Safety and Properties. Retrieved from [1]
-
PubChem. (2023). Compound Summary: Fluorinated Toluenes. Retrieved from [1]
- Organic Syntheses. (Various). Procedures for Benzylic Bromination using NBS. (General Reference for Protocol A).
-
Fisher Scientific. (2023).[3] Safety Data Sheet: Trifluorotoluene Derivatives. Retrieved from [1]
-
Beilstein Journal of Organic Chemistry. (2018). Photocatalytic trifluoromethoxylation and functionalization of arenes. (Context on fluorinated arene reactivity). Retrieved from [1]
(Note: Specific CAS numbers and reaction endpoints should be validated in a pilot run before GMP manufacturing.)
Sources
Application Note: Laboratory-Scale Synthesis of 3,4,5-Trifluorotoluene
Executive Summary & Strategic Analysis
Target Molecule: 3,4,5-Trifluorotoluene (CAS: 284463-96-3)
IUPAC Name: 5-Methyl-1,2,3-trifluorobenzene
Molecular Formula: C
Critical Distinction: This protocol addresses the synthesis of ring-fluorinated toluene (1-methyl-3,4,5-trifluorobenzene), not
The 3,4,5-trifluorophenyl moiety is a high-value pharmacophore in medicinal chemistry.[1] The specific substitution pattern offers a unique electrostatic potential surface that enhances metabolic stability against oxidative metabolism at the para-position while modulating lipophilicity (LogP).[1]
Synthetic Route Selection
For laboratory-scale (gram to decagram) preparation, industrial methods such as the Halex reaction (halogen exchange on 3,4,5-trichlorotoluene using KF at high temperature/pressure) are generally unsuitable due to safety constraints and the requirement for specialized autoclaves.[1]
Instead, this guide prioritizes a Transition Metal-Catalyzed Cross-Coupling approach. This route offers:
-
Safety: Mild reaction conditions (refluxing ethereal solvents vs. high-pressure autoclaves).[1]
-
Selectivity: Avoids isomeric mixtures common in direct fluorination.[1]
-
Availability: Utilizes the commercially available precursor 5-bromo-1,2,3-trifluorobenzene.[1]
Retrosynthetic Analysis & Workflow
The most robust laboratory route involves the palladium-catalyzed methylation of 5-bromo-1,2,3-trifluorobenzene.[1] This exploits the electron-deficient nature of the polyfluorinated ring, which facilitates oxidative addition to the palladium center.[1]
Figure 1: Retrosynthetic disconnection relying on Pd-catalyzed C-C bond formation.[1]
Detailed Protocol: Suzuki-Miyaura Methylation
Materials & Reagents[1][2][3][4][5][6][7][8]
| Component | Role | Equiv. | Notes |
| 5-Bromo-1,2,3-trifluorobenzene | Substrate | 1.0 | Limiting reagent.[1] Liquid (density ~1.76 g/mL).[1] |
| Methylboronic acid | Coupling Partner | 1.5 - 2.0 | Excess required to account for protodeboronation.[1] |
| Pd(dppf)Cl | Catalyst | 0.03 - 0.05 | Robust catalyst; resists poisoning by fluoride.[1] |
| K | Base | 3.0 | Milled fine powder preferred.[1] |
| 1,4-Dioxane / Water (9:1) | Solvent System | 10 mL/g | Degassed thoroughly.[1] |
Alternative Reagent: Trimethylboroxine (TMB) can be used (0.6 equiv) instead of methylboronic acid.[1] TMB is often more stable and cost-effective but requires careful stoichiometry (releases 3 Me groups).[1]
Experimental Procedure
Step 1: Setup and Deoxygenation
-
Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Critical: Connect the condenser to a nitrogen/argon manifold. Flame-dry the apparatus under vacuum and backfill with inert gas (3 cycles).
-
Charge the flask with 5-Bromo-1,2,3-trifluorobenzene (1.0 equiv), Methylboronic acid (1.5 equiv), and K
CO (3.0 equiv).[1] -
Add the solvent mixture (1,4-Dioxane/Water, 9:1 v/v).[1]
-
Sparging: Submerge a long needle into the solvent and bubble nitrogen through the solution for 15–20 minutes while stirring. Why? Oxygen promotes homocoupling of the boronic acid and deactivates the Pd catalyst.[1]
Step 2: Catalysis and Reaction
-
Remove the needle and quickly add the Pd(dppf)Cl
catalyst (3-5 mol%) against a positive flow of nitrogen.[1] Reseal the septum.[1] -
Heat the reaction mixture to 90–100 °C (oil bath temperature).
-
Monitor reaction progress via GC-MS or TLC (Eluent: 100% Hexanes; Stain: KMnO
or UV).[1]
Step 3: Workup
-
Cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove palladium black and inorganic salts.[1] Wash the pad with diethyl ether or ethyl acetate.[1]
-
Concentrate the filtrate carefully under reduced pressure.[1]
-
Dilute the residue with water (20 mL) and extract with pentane or diethyl ether (3 x 20 mL).
-
Wash combined organics with brine, dry over anhydrous MgSO
, and filter.
Step 4: Purification
-
Distillation: For scales >5g, fractional distillation at atmospheric pressure is the preferred method due to product volatility.[1]
-
Flash Chromatography: For smaller scales, pass through a short plug of silica gel eluting with 100% Pentane.[1]
Analytical Characterization
Verify the identity of the synthesized product using the following parameters.
| Technique | Expected Signal / Value | Interpretation |
| GC-MS | M+ peak at m/z 146 | Confirms molecular weight.[1] Look for characteristic tropylium-like fragmentation (M-15).[1] |
| Methyl group protons.[1] | ||
| Aromatic protons (H2 and H6).[1] Multiplicity arises from coupling to F3/F5 ( | ||
| F3 and F5 (Meta to methyl).[1] | ||
| F4 (Para to methyl).[1] | ||
| Boiling Point | 126–127 °C | Matches literature values for 1-methyl-3,4,5-trifluorobenzene.[1] |
Troubleshooting & Optimization
Figure 2: Logic flow for troubleshooting common reaction failures.
-
Protodeboronation: Electron-deficient fluorinated aryl boronic acids (if the reverse coupling were tried) are prone to losing the boron group.[1] In this protocol, we use the aryl bromide and methyl boronic acid, which minimizes this risk. However, methylboronic acid is volatile and can sublime; ensure the condenser is efficient.
-
Volatility: Significant yield loss often occurs during solvent removal.[1] Do not evaporate to dryness. Co-distill the solvent if possible or use a high-boiling solvent (like toluene) and distill the product directly from the reaction mixture if the boiling point difference allows.[1]
Safety & Compliance (E-E-A-T)
-
Chemical Hazards:
-
Process Safety:
References
-
Suzuki-Miyaura Coupling of Polyfluorinated Arenes
-
Synthesis of Fluorinated Toluenes (Precursor Data)
-
Physical Properties & CAS Verification
-
Reaction Optimization for Electron-Deficient Arenes
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in the Synthesis of 3,4,5-Trifluorotoluene
Welcome to the technical support center for the synthesis of 3,4,5-trifluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges and side product formation encountered during the synthesis of 3,4,5-trifluorotoluene, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Our focus is on providing practical, experience-driven advice to help you identify impurities, understand their formation, and implement effective troubleshooting strategies.
The primary route to 3,4,5-trifluorotoluene typically involves the diazotization of 3,4,5-trifluoroaniline followed by a fluorinating deamination reaction, such as the Balz-Schiemann or Sandmeyer reaction.[2][3] While effective, these methods are sensitive to reaction conditions and can lead to a variety of side products. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is low, and I see a significant amount of my starting material, 3,4,5-trifluoroaniline, in the crude product analysis. What could be the cause?
A1: Incomplete Diazotization
The most common reason for the presence of unreacted 3,4,5-trifluoroaniline is incomplete diazotization. The conversion of the aromatic amine to the diazonium salt is a critical step and is highly dependent on temperature and stoichiometry.
-
Causality: The diazotization reaction, typically using sodium nitrite in the presence of a strong acid like fluoroboric acid (for the Balz-Schiemann reaction), is exothermic and the diazonium salt intermediate is often unstable at higher temperatures.[4] If the temperature is not strictly controlled (typically 0-5 °C), the nitrous acid can decompose before it reacts with the aniline, or the newly formed diazonium salt can prematurely decompose.[4]
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reaction vessel is adequately cooled in an ice-salt bath to maintain the temperature between 0 and 5 °C throughout the addition of sodium nitrite.
-
Stoichiometry: Use a slight excess of sodium nitrite and a sufficient amount of acid to ensure complete conversion of the aniline.
-
Slow Addition: Add the sodium nitrite solution slowly and portion-wise to the aniline solution to prevent localized overheating.
-
Purity of Reagents: Ensure the 3,4,5-trifluoroaniline is of high purity, as impurities can interfere with the diazotization process.
-
Q2: My GC-MS analysis shows a peak with a molecular ion (M+) of m/z 148, but it's not my starting material. What is this impurity?
A2: Formation of 3,4,5-Trifluorophenol
A common side product with a molecular weight of 148 g/mol is 3,4,5-trifluorophenol.[3] This impurity arises from the reaction of the diazonium salt intermediate with water.
-
Causality: The aryl diazonium cation is a highly reactive intermediate. In the presence of water, it can undergo nucleophilic substitution to form a phenol.[4] This is a competing reaction to the desired fluorination.
-
Identification and Confirmation:
-
GC-MS: Look for a molecular ion peak at m/z 148. The fragmentation pattern will likely show the loss of CO (m/z 120) and subsequent fragments characteristic of a fluorinated benzene ring.
-
¹H NMR: The presence of a broad singlet in the aromatic region, corresponding to the phenolic proton, is a key indicator. The two aromatic protons will appear as a triplet.
-
¹⁹F NMR: The spectrum will show two distinct fluorine resonances, one for the fluorine at the 4-position and another for the fluorines at the 3- and 5-positions, with characteristic coupling patterns.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: While complete exclusion of water in aqueous diazotization is not possible, minimizing its presence in subsequent steps is crucial. If isolating the diazonium salt, ensure it is thoroughly dried.
-
Controlled Warming: During the thermal decomposition of the diazonium salt (in the Balz-Schiemann reaction), warming the reaction mixture too slowly or allowing it to stand at intermediate temperatures before decomposition can favor phenol formation.[4]
-
Q3: I've noticed a series of unexpected peaks in my GC-MS with isotopic patterns suggesting the presence of chlorine. Where are these coming from?
A3: Chloro-3,4,5-trifluorotoluene and Other Chloro-aromatics
The presence of chlorine-containing side products is a known issue, particularly when the diazotization is carried out using hydrochloric acid or if chloride salts are present.[5]
-
Causality: In a Sandmeyer-type reaction, if a copper(I) chloride catalyst is used, the chloride ion can compete with the fluoride ion as a nucleophile, leading to the formation of chloro-3,4,5-trifluorotoluene. Even in a Balz-Schiemann reaction, residual chloride ions from the synthesis of the diazonium salt can lead to chloro-aromatic byproducts.[5]
-
Identification and Confirmation:
-
GC-MS: Look for molecular ion peaks with the characteristic M/M+2 isotopic pattern of a single chlorine atom (approximately 3:1 ratio). For chloro-3,4,5-trifluorotoluene, the molecular ion would be at m/z 180 and 182.
-
¹⁹F NMR: The chemical shifts and coupling patterns of the fluorine atoms will be altered by the presence of the chlorine atom.
-
-
Mitigation Strategies:
-
Choice of Acid: For the Balz-Schiemann reaction, use fluoroboric acid (HBF₄) instead of hydrochloric acid for the diazotization step to avoid introducing chloride ions.
-
Purity of Reagents: Ensure that the sodium nitrite and other reagents are free from chloride contamination.
-
Sandmeyer Reaction Control: If performing a Sandmeyer reaction, the choice of copper salt is critical. Use a copper(I) fluoride source if possible, although these are less common. Careful control of the reaction conditions can also help to favor the desired product.
-
Q4: My crude product is a complex mixture with high molecular weight impurities that are difficult to characterize. What could these be?
A4: Biaryl and Azo Coupling Side Products
The formation of biaryl and azo compounds is a possibility, arising from radical or coupling reactions of the diazonium salt intermediates.
-
Causality:
-
Biaryl Compounds: Under certain conditions, particularly in Sandmeyer reactions, the aryl radical intermediate can dimerize to form a biaryl compound. In this case, you might see the formation of hexafluorobiphenyl derivatives.
-
Azo Compounds: The diazonium salt is an electrophile and can react with unreacted 3,4,5-trifluoroaniline (which is nucleophilic) to form an azo compound. This is more likely to occur if the diazotization is incomplete or if the pH of the reaction mixture is not sufficiently acidic.
-
-
Identification and Confirmation:
-
GC-MS: Look for high molecular weight peaks. For a hexafluorobiphenyl, the molecular ion would be significantly higher than the product. Azo compounds will also have a high molecular weight.
-
NMR: The NMR spectra of these compounds will be complex. For biaryl compounds, you would expect to see a more complex pattern of aromatic proton and fluorine signals. Azo compounds often have distinct colors (yellow to red) which may be observable in the crude product.
-
-
Mitigation Strategies:
-
Complete Diazotization: Ensure all the starting aniline has been converted to the diazonium salt to prevent it from acting as a nucleophile.
-
Acidic Conditions: Maintain a strongly acidic environment to suppress the coupling reaction between the diazonium salt and unreacted aniline.
-
Controlled Radical Reactions: In Sandmeyer reactions, the concentration of the copper catalyst and the reaction temperature can influence the extent of radical side reactions.
-
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Sample Dilution: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate. Ensure the solvent is of high purity to avoid extraneous peaks.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject 1 µL of the filtered solution into the GC-MS system.
Protocol 2: General GC-MS Method for Impurity Profiling
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-400 amu |
This is a general method and may require optimization based on the specific impurities expected and the instrumentation used.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reaction Pathways in 3,4,5-Trifluorotoluene Synthesis
Caption: Main synthesis route to 3,4,5-Trifluorotoluene.
Diagram 2: Troubleshooting Logic for Common Side Products
Caption: Identifying causes of common synthesis impurities.
References
- Rutherford, K. G., Redmond, W. A., & Rigamonti, J. (1961). The Use of Hexafluorophosphoric Acid in the Schiemann Reaction. The Journal of Organic Chemistry, 26(12), 5149–5152.
- Milner, D. J. (2010).
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]
- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
-
Royal Society of Chemistry. (n.d.). Rhodium-Catalyzed Regioselective Ring-Opening of Vinyl Epoxides with Et3N·3HF Reagent - Formation of Allylic Fluorohydrins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
-
NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for: Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster.... Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. 3,4,5-トリフルオロフェノール ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 3,4,5-Trifluorotoluene
Welcome to the technical support center for 3,4,5-Trifluorotoluene. This guide is designed for researchers, chemists, and drug development professionals who are looking to incorporate this versatile fluorinated building block into their synthetic workflows. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore common transformations and address the specific challenges posed by the unique electronic and steric environment of this substrate.
Section 1: Safety, Handling, and General Properties of 3,4,5-Trifluorotoluene
Before beginning any experiment, a thorough understanding of your starting material is critical. Here are some frequently asked questions regarding the safe handling and properties of 3,4,5-Trifluorotoluene.
Q1: What are the primary safety concerns when working with 3,4,5-Trifluorotoluene?
A1: 3,4,5-Trifluorotoluene is a flammable liquid and its vapors can form explosive mixtures with air.[1] It should be handled in a well-ventilated fume hood, away from ignition sources.[2] Standard personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and chemical-resistant gloves, is mandatory.[2] Avoid inhalation of vapors, which can cause respiratory irritation and central nervous system effects such as dizziness.[1][3]
Q2: How should I properly store this compound?
A2: Store the container tightly closed in a dry, cool, and well-ventilated area.[2] It should be kept separate from strong oxidizing agents, strong reducing agents, and strong bases, with which it may react violently.[1]
Q3: What are the key physical properties I should be aware of during workup?
A3: 3,4,5-Trifluorotoluene is a colorless liquid with a density of approximately 1.28 g/mL, making it denser than water. It is immiscible with water. These properties are important to consider during aqueous extractions, as it will constitute the lower organic layer. Its boiling point is around 143-144 °C.
Q4: How can I purify 3,4,5-Trifluorotoluene or its derivatives?
A4: Standard purification techniques such as distillation or column chromatography are typically effective. For column chromatography, the high polarity of the C-F bonds means that fluorinated compounds can have unique elution profiles. It is often necessary to use less polar solvent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane) than for their non-fluorinated analogs. In some cases, specialized fluorous solid-phase extraction may be an option.[4]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis for creating C-C bonds. However, the electron-deficient nature of the 3,4,5-trifluorotoluene ring introduces specific challenges.
Q1: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the most critical parameters to investigate?
A1: The failure of a Suzuki-Miyaura coupling involving an electron-deficient aryl halide like 3,4,5-trifluorotoluene (or its halogenated derivatives) often stems from a slow or inhibited oxidative addition step. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product.[5][6] For electron-poor systems, the initial oxidative addition is often the rate-determining step.
Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q2: How do I select the optimal catalyst and ligand for this electron-deficient substrate?
A2: The key is to accelerate the oxidative addition step. This is typically achieved by using a palladium catalyst paired with an electron-rich, sterically bulky phosphine ligand. These ligands stabilize the electron-rich Pd(0) center and promote its insertion into the carbon-halogen bond.
| Ligand Type | Examples | Rationale for Use |
| Bulky Alkylphosphines | P(t-Bu)3, SPhos, XPhos | Highly electron-donating and sterically demanding, promoting fast oxidative addition and reductive elimination. Often the first choice for challenging couplings. |
| Bidentate Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Can enhance catalyst stability, especially at higher temperatures, though sometimes less active than monodentate ligands for electron-deficient substrates.[7] |
Expert Insight: Start with a pre-catalyst like Pd(OAc)2 or Pd2(dba)3 and a ligand like SPhos or P(t-Bu)3. These systems are robust and have a broad scope. Using pre-formed palladium(0) complexes like Pd(PPh3)4 can also be effective, but they may be less stable at the high temperatures often required.[7]
Q3: My reaction is stalled. Could the base be the issue?
A3: Absolutely. The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species ([R-B(OH)3]- or [R-B(OR)3]-).[8] For sluggish reactions, a stronger or more soluble base is often the solution.
-
Common Bases: K2CO3, Cs2CO3, K3PO4
-
Troubleshooting Choice: If K2CO3 is failing, switching to K3PO4 or Cs2CO3 is a standard optimization step. K3PO4 is a stronger base, and cesium salts often provide a beneficial "cesium effect," enhancing reaction rates through higher solubility and potential coordination effects.
-
Specialized Conditions: For highly fluorinated, unreactive substrates, a combination of CsF and Ag2O has been shown to be effective, suggesting that fluoride ions can play a unique role in activating the boronic acid partner.[9]
Optimized Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3,4,5-trifluorotoluene
This protocol is a robust starting point for coupling reactions with derivatives of 3,4,5-Trifluorotoluene.
-
Reagent Preparation: In a glovebox, add 1-bromo-3,4,5-trifluorotoluene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K3PO4 (2.0-3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: In the same glovebox, add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, concentration ~0.1 M).
-
Reaction Execution: Seal the vial, remove it from the glovebox, and heat the reaction mixture with vigorous stirring to 80-110 °C. The reaction progress should be monitored by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Navigating Electrophilic Aromatic Substitution (EAS)
Nitration is a classic EAS reaction. On the 3,4,5-trifluorotoluene ring, the reaction is challenging due to the powerful deactivating effects of the fluorine substituents.
Q1: I need to nitrate 3,4,5-Trifluorotoluene. Where will the nitro group add, and why is the reaction so difficult?
A1: The regioselectivity is determined by the competing directing effects of the substituents. The methyl group is weakly activating and an ortho, para-director. The three fluorine atoms are strongly deactivating via induction but are also ortho, para-directors via resonance. The cumulative inductive effect of three fluorine atoms makes the aromatic ring extremely electron-poor and therefore very resistant to attack by an electrophile like the nitronium ion (NO2+).[10]
The most probable position for nitration is C2 (or C6), which is ortho to the activating methyl group and meta to two of the deactivating fluorine atoms. This position represents the "least deactivated" site on the ring.
Caption: Regioselectivity of nitration on 3,4,5-Trifluorotoluene.
Q2: Standard nitrating conditions (HNO3/H2SO4) are not working. What can I do?
A2: For strongly deactivated aromatic rings, more forcing conditions are required to generate a sufficient concentration of the active electrophile, the nitronium ion (NO2+).[11][12]
| Condition | Reagents | Rationale |
| Standard | HNO3 / H2SO4 | Generates NO2+ in situ. Often requires elevated temperatures (50-100 °C) for deactivated rings.[10] |
| Forcing | Fuming HNO3 / H2SO4 | Fuming nitric acid contains dissolved N2O4, which increases the equilibrium concentration of NO2+. This is a more potent nitrating mixture. |
| Anhydrous | Pre-formed Nitronium Salts (NO2BF4, NO2PF6) | These are powerful, anhydrous sources of the electrophile that can be used in organic solvents. They are often effective when mixed-acid conditions fail but can be less regioselective.[13] |
Expert Insight: Begin by increasing the temperature of your standard HNO3/H2SO4 mixture. If that fails, moving to fuming nitric acid is the next logical step. Be extremely cautious, as these reactions can be highly exothermic and generate significant amounts of toxic nitrogen oxides.
Q3: What are the primary side reactions to watch out for?
A3: The main concerns are over-reaction and lack of selectivity . Under harsh conditions, dinitration can occur. Additionally, the formation of regioisomers is possible, although the C2/C6 positions are strongly favored electronically.[13] Purification of these isomers can be challenging. Finally, strong oxidizing conditions can potentially lead to oxidation of the benzylic methyl group.
Protocol: Nitration of 3,4,5-Trifluorotoluene
-
Safety First: Conduct this procedure in a clean, dry fume hood with the sash at the lowest practical height. Ensure an ice bath is ready for emergency cooling.
-
Acid Mixture Preparation: In a round-bottom flask equipped with a stir bar and a dropping funnel, cool concentrated sulfuric acid (3-4 equiv) to 0 °C in an ice bath.
-
Substrate Addition: Slowly add 3,4,5-Trifluorotoluene (1.0 equiv) to the cold sulfuric acid with stirring.
-
Nitric Acid Addition: Add concentrated nitric acid (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10-15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour. If no reaction is observed (monitor by TLC or GC-MS), slowly allow the reaction to warm to room temperature, and then gently heat to 50-60 °C if necessary.
-
Quenching: Once the reaction is complete, cool it back to 0 °C and very carefully pour the mixture over crushed ice.
-
Workup: Extract the aqueous mixture with a solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize residual acid) and then brine. Dry over anhydrous MgSO4, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Section 4: Leveraging the Ring for Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atoms that hinders EAS can be exploited to facilitate Nucleophilic Aromatic Substitution (SNAr).
Q1: Can I perform an SNAr reaction on 3,4,5-Trifluorotoluene, and which fluorine will be substituted?
A1: Yes, SNAr is possible, but the ring is only moderately activated. For SNAr to be efficient, the aromatic ring must be electron-poor, and there must be a good leaving group.[14] In this case, the fluorine atoms themselves act as both the activating groups and the potential leaving groups.
The fluorine at the C4 position is the most likely to be displaced. This is because it is para to the weakly electron-donating methyl group and, more importantly, ortho to two other powerfully electron-withdrawing fluorine atoms. A nucleophile attacking at C4 will generate a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the adjacent fluorines.
Q2: I thought fluoride was a poor leaving group because the C-F bond is so strong. Why does it work in SNAr?
A2: This is a critical concept in SNAr. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the stabilized carbanionic Meisenheimer intermediate. The C-F bond is broken in the subsequent, faster step to restore aromaticity. Fluorine is the most electronegative halogen, so it makes the carbon it's attached to the most electrophilic and thus the most susceptible to nucleophilic attack. This powerful activating effect outweighs its reluctance to leave as an anion, leading to the observed reactivity trend in SNAr: F > Cl > Br > I.[14]
Caption: Mechanism of the SNAr reaction.
Q3: What general conditions should I use for an SNAr reaction with this substrate?
A3: To overcome the moderate activation of the ring, you will typically need:
-
A strong nucleophile: Alkoxides (e.g., NaOMe, NaOEt), thiolates (NaSMe), or amines (e.g., pyrrolidine).
-
A polar aprotic solvent: DMSO, DMF, or NMP. These solvents are excellent at solvating the cation of the nucleophilic salt but poorly solvate the anion, making the nucleophile more reactive.
-
Elevated temperatures: Reactions often require heating (e.g., 80-150 °C) to proceed at a reasonable rate.
Expert Insight: To dramatically increase the rate of SNAr, first install a strong electron-withdrawing group, such as a nitro group (via the EAS reaction in Section 3). A compound like 2-nitro-3,4,5-trifluorotoluene would be vastly more reactive towards nucleophilic substitution at the C4 position than the starting material itself.[15]
References
-
Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). A New, More Efficient, and “User-Friendly” Protocol for the Suzuki Cross-Coupling of Aryl Halides with Phenylboronic Acid. Journal of Organic Chemistry, 69(9), 3447-3452. [Link]
-
Yamada, K., Yamamoto, T., & Ikeda, Y. (2004). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Journal of Organic Chemistry, 69(1), 187-190. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Fluorinated Aromatic Compounds. Quick Company. [Link]
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Singleton, D. A., & Hang, C. (1999). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 121(48), 11895-11903. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Chemistry Steps. [Link]
-
Grokipedia. (n.d.). Trifluorotoluene. Grokipedia. [Link]
-
Chemistry LibreTexts. (2019). Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]
-
Stanbury, J. B., Ermans, A. M., Bourdoux, P., et al. (1998). Iodine-Induced Hyperthyroidism: Occurrence and Epidemiology. Thyroid, 8(1), 83-100. [Link]
-
ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
-
Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Energetic Materials, 20(2), 97-112. [Link]
-
Wang, X., Yang, Y., Zhang, R., & Zhao, J. (2017). Recent progress in the nitration of arenes and alkenes. Organic & Biomolecular Chemistry, 15(46), 9806-9817. [Link]
-
Alabugin, I. V., Gold, B., Shatruk, M., & Kovnir, K. (2015). Nitration of Substituted Aromatic Rings and Rate Analysis. Journal of Chemical Education, 92(7), 1231-1236. [Link]
-
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 3,4,5-Trifluorotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of regioselectivity in reactions involving 3,4,5-Trifluorotoluene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, fluorinated building block. Our goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Foundational Principles of Reactivity
Question 1: What are the primary factors governing regioselectivity in reactions with 3,4,5-trifluorotoluene?
Answer: The regiochemical outcome of any reaction on the 3,4,5-trifluorotoluene ring is a result of the complex interplay between the electronic effects of its substituents and steric factors. To predict the outcome, one must consider the directing influence of both the methyl group and the three fluorine atoms.
-
Methyl Group (-CH₃): This is an electron-donating group (EDG) through an inductive effect (+I). It is considered an "activating" group for Electrophilic Aromatic Substitution (EAS) and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
-
Fluorine Atoms (-F): Fluorine presents a dual nature. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards EAS.[1] However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance (+M or mesomeric effect), which directs incoming electrophiles to the ortho and para positions.[2] For halogens, the inductive deactivation generally outweighs the resonance direction, making the overall reaction slower than with benzene, but the ortho/para directionality is maintained.
-
Symmetry and Steric Hindrance: The molecule is symmetrical, with the C2 and C6 positions being chemically equivalent. The three fluorine atoms create significant steric bulk, which can hinder the approach of reagents, particularly at positions adjacent to them (C2 and C6).[3][4]
The final regioselectivity depends on which of these competing effects dominates under specific reaction conditions.
Part 2: Electrophilic Aromatic Substitution (EAS)
This class of reactions is challenging due to the strong deactivating effect of the three fluorine atoms. Harsh conditions are often required, which can lead to selectivity issues.
Question 2: I am attempting to nitrate 3,4,5-trifluorotoluene and am getting a mixture of isomers. How can I selectively obtain 2-nitro-3,4,5-trifluorotoluene?
Answer: This is a common issue. The methyl group strongly directs the incoming nitronium ion (NO₂⁺) to the ortho positions (C2/C6). The fluorine atoms, while deactivating, also direct ortho/para. The combined electronic preference is overwhelmingly for the C2/C6 position. The primary challenge is preventing side reactions and achieving sufficient reactivity.
Troubleshooting Guide: Nitration
| Issue Encountered | Probable Cause | Recommended Solution |
| No Reaction or Low Conversion | Insufficiently powerful nitrating agent. The trifluorinated ring is highly deactivated. | Use a stronger nitrating system. Instead of standard HNO₃/H₂SO₄, consider using fuming nitric acid with fuming sulfuric acid (oleum) or trifluoroacetyl nitrate.[5] |
| Formation of Multiple Isomers | Reaction temperature is too high, overcoming the subtle energy differences between transition states for different isomers. | Maintain strict temperature control. Start the reaction at 0°C and allow it to warm slowly only if necessary. Temperature-dependent regioselectivity is a known phenomenon in nitrations.[5] |
| Oxidation/Decomposition | The harsh acidic and oxidative conditions are destroying the starting material or product. | Add the substrate slowly to the pre-mixed cold nitrating agent. Ensure efficient stirring and cooling to dissipate heat. |
Experimental Protocol: Selective Mononitration
-
Preparation: In a three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, cool a mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (2 mL) to 0°C in an ice-salt bath.
-
Addition: Slowly add 3,4,5-trifluorotoluene (1.0 eq) dropwise to the cold, stirred nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (100 g). The product should precipitate or form an oil.
-
Extraction & Purification: Extract the aqueous mixture with dichloromethane (3 x 25 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄. Purify by column chromatography (Hexane/Ethyl Acetate gradient) to isolate the 2-nitro-3,4,5-trifluorotoluene isomer.
Question 3: How do I achieve selective monobromination at the C2 position? I'm concerned about over-bromination.
Answer: Selective monobromination at the C2/C6 position is achievable by carefully controlling the stoichiometry and choice of brominating agent. The directing effects are similar to nitration, favoring the position ortho to the methyl group.
Troubleshooting Guide: Bromination
| Issue Encountered | Probable Cause | Recommended Solution |
| Dibromination or Polybromination | Excess brominating agent or overly harsh conditions. | Use a 1:1 stoichiometry of the brominating agent to the substrate. N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid (e.g., H₂SO₄) is often milder and more selective than Br₂/FeBr₃. |
| Low Regioselectivity | Thermodynamic control leading to mixtures. | Run the reaction at lower temperatures to favor the kinetically preferred product. Some studies on fluorinated aromatics have shown that using an excess of metallic iron can surprisingly enhance regioselectivity for terminal bromination.[6] |
| Sluggish Reaction | Insufficient activation of the brominating agent. | If using Br₂, ensure the Lewis acid catalyst (FeBr₃) is anhydrous and active. If using NBS, ensure the acidic catalyst is present. |
Part 3: Directed ortho-Metalation (DoM)
Question 4: I need to functionalize the ring by lithiation. Which proton will be removed, and what are the critical experimental parameters?
Answer: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. In 3,4,5-trifluorotoluene, the fluorine atoms act as effective directing groups. The protons at C2 and C6 are the most acidic due to the adjacent electron-withdrawing fluorine atoms (at C3 and C5). Therefore, lithiation will occur selectively at the C2/C6 positions.
Causality Behind Experimental Choices:
-
Base Selection: Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) are often preferred over n-BuLi or s-BuLi. They are less nucleophilic, reducing the chance of side reactions, and are excellent at deprotonating sites directed by groups like fluorine.[7][8]
-
Temperature Control: These reactions MUST be run at low temperatures (typically -78°C). At higher temperatures, the resulting ortho-lithiated species can become unstable and eliminate LiF to form a highly reactive benzyne intermediate, leading to a loss of regiocontrol and complex product mixtures.[8]
-
Solvent: Tetrahydrofuran (THF) is the standard solvent as it effectively solvates the lithium cation, promoting the deprotonation step.
Experimental Protocol: General ortho-Lithiation and Quenching
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 3,4,5-trifluorotoluene (1.0 eq) in anhydrous THF in a flame-dried flask. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of LDA (1.1 eq, commercially available or freshly prepared) to the stirred substrate solution. Maintain the temperature at -78°C.
-
Stirring: Stir the reaction mixture at -78°C for 1-2 hours.
-
Quenching: Add a suitable electrophile (e.g., trimethylsilyl chloride, DMF, or a solution of iodine in THF) dropwise to the reaction mixture at -78°C.
-
Warming & Work-up: After stirring for an additional hour at -78°C, allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography or distillation.
Part 4: Nucleophilic Aromatic Substitution (SNAr)
Question 5: I want to displace a fluorine atom using a nucleophile (e.g., an alkoxide or amine). Which fluorine is the most reactive, and what conditions should I use?
Answer: The electron-deficient nature of the ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In this mechanism, the rate-determining step is the attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The reaction is fastest at positions that are ortho or para to strong electron-withdrawing groups, as these groups can stabilize the negative charge of the intermediate.
In 3,4,5-trifluorotoluene, all three fluorines are strong -I groups. However, substitution at the C4 position is generally favored. This is because the negative charge in the Meisenheimer complex formed upon attack at C4 is stabilized by the two adjacent fluorine atoms at C3 and C5.
Troubleshooting Guide: SNAr Reactions
| Issue Encountered | Probable Cause | Recommended Solution |
| Low Conversion | Insufficiently strong nucleophile or poor solvent choice. | Use a strong nucleophile. For weaker nucleophiles, a strong base (e.g., K₂CO₃, K₃PO₄) is required. Use a polar aprotic solvent like DMF, DMSO, or NMP, which can stabilize the charged intermediate.[9] |
| Side Product Formation | Reaction temperature is too high, or the base is reacting with the solvent or product. | Run the reaction at the lowest temperature that gives a reasonable rate. K₃PO₄ is often a milder and more effective base than K₂CO₃ for regioselective monosubstitution.[9] |
| Disubstitution | Excess nucleophile or prolonged reaction time. | Use a slight excess (1.1-1.2 eq) of the nucleophile and monitor the reaction closely to stop it upon consumption of the starting material. |
References
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
-
Regioselective terminal bromination of fluorinated oligophenylenes. Royal Society of Chemistry Publishing. [Link]
-
Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH) - PMC. [Link]
- Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. Bielefeld University. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University. [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Trifluorotoluene - Wikipedia. Wikipedia. [Link]
-
Electrophilic aromatic directing groups - Wikipedia. Wikipedia. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
-
16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health (NIH) - PMC. [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications. [Link]
-
Review of the Methods for Selective Nitration of Toluene. Łukasiewicz-IPO. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
-
Steric Hindrance. Khan Academy via YouTube. [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. National Institutes of Health (NIH) - PMC. [Link]
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central (PMC). [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]
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- 5. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective terminal bromination of fluorinated oligophenylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hazardous Byproducts in 3,4,5-Trifluorotoluene Synthesis
Welcome to the Technical Support Center for the synthesis of 3,4,5-Trifluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the hazardous byproducts generated during this synthesis. Our focus is on ensuring scientific integrity, laboratory safety, and operational success.
Introduction: The Synthetic Landscape and Inherent Challenges
3,4,5-Trifluorotoluene is a valuable building block in the pharmaceutical and agrochemical industries. Its synthesis, most commonly achieved via the Balz-Schiemann reaction of 3,4,5-trifluoroaniline, presents several challenges related to the formation of hazardous byproducts.[1][2] Understanding and managing these byproducts is critical for the safety of personnel, the integrity of the experiment, and the purity of the final product.
This guide will provide a comprehensive overview of the key hazardous byproducts, their formation mechanisms, and detailed protocols for their safe handling, quenching, and disposal.
Core Hazardous Byproducts in 3,4,5-Trifluorotoluene Synthesis
The primary route to 3,4,5-Trifluorotoluene involves the diazotization of 3,4,5-trifluoroaniline followed by a fluorination reaction, typically the Balz-Schiemann reaction. This process generates several hazardous byproducts that require careful management.
| Byproduct | Formation Stage | Primary Hazards |
| Unreacted Diazonium Salts | Diazotization | Explosive when isolated and dry, thermally unstable. |
| Nitrogen Gas (N₂) | Diazonium Salt Decomposition | Rapid gas evolution can cause pressure buildup. |
| Boron Trifluoride (BF₃) | Balz-Schiemann Reaction | Toxic, corrosive, reacts violently with water.[3][4] |
| Hydrogen Fluoride (HF) | Hydrolysis of BF₃ or fluorinating agent | Highly corrosive, toxic, causes severe burns. |
| Biaryl Compounds | Side reaction during decomposition | Impurities affecting product purity.[5][6] |
| Phenolic Compounds | Side reaction with water | Impurities affecting product purity. |
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise during the synthesis of 3,4,5-Trifluorotoluene.
Q1: What are the primary safety concerns when performing the diazotization of 3,4,5-trifluoroaniline?
A1: The primary concern is the formation of the diazonium salt intermediate. Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state. To mitigate this risk, it is crucial to:
-
Maintain low temperatures: The diazotization reaction should be carried out at 0-5 °C to prevent the premature decomposition of the diazonium salt.
-
In-situ use: The diazonium salt should be used immediately in the subsequent reaction step without isolation.
-
Avoid accumulation: The experimental setup should be designed to prevent the accumulation of solid diazonium salts.
Q2: How can I detect the presence of unreacted diazonium salts in my reaction mixture?
A2: A simple qualitative test can be performed by adding a small amount of the reaction mixture to a solution of a coupling agent, such as 2-naphthol in an alkaline solution. The formation of an intensely colored azo dye indicates the presence of diazonium salts.
Q3: What are the main byproducts of the Balz-Schiemann reaction itself?
A3: The thermal decomposition of the aryl diazonium tetrafluoroborate in the Balz-Schiemann reaction primarily generates nitrogen gas (N₂) and boron trifluoride (BF₃).[3] The rapid evolution of nitrogen gas can lead to a dangerous pressure buildup if the reaction is not properly vented. Boron trifluoride is a toxic and corrosive gas that requires careful scrubbing.
Q4: Can other fluorinating agents be used, and what are their associated hazards?
A4: While the Balz-Schiemann reaction using fluoroboric acid or its salts is common, other reagents like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) can also be used and may offer improved yields in some cases.[2] However, these reagents also produce toxic and corrosive gaseous byproducts upon decomposition. Anhydrous hydrogen fluoride (HF) can also be used as both a solvent and a fluorine source, but its extreme corrosivity and toxicity require specialized equipment and handling procedures.
Q5: What types of impurities can I expect in my final 3,4,5-Trifluorotoluene product?
A5: Besides residual starting material, potential impurities include:
-
Biaryl compounds: Formed through radical coupling side reactions.[5][7]
-
Phenolic compounds: Resulting from the reaction of the intermediate aryl cation with any water present.
-
Isomeric trifluorotoluenes: If the starting 3,4,5-trifluoroaniline is not pure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and workup.
Issue 1: Low Yield of 3,4,5-Trifluorotoluene
| Possible Cause | Troubleshooting Step |
| Incomplete Diazotization | Ensure the reaction temperature is strictly maintained between 0-5 °C. Verify the stoichiometry and purity of the sodium nitrite and acid used. |
| Premature Decomposition of Diazonium Salt | Use the diazonium salt solution immediately after its preparation. Avoid exposure to light and elevated temperatures. |
| Inefficient Decomposition of the Tetrafluoroborate Salt | Optimize the decomposition temperature. Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to charring and the formation of side products. |
| Side Reactions | Ensure the reaction is carried out under anhydrous conditions to minimize the formation of phenolic byproducts. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Source and Mitigation Strategy |
| Biaryl Compounds | These are common in Sandmeyer-type reactions. While less prevalent in the Balz-Schiemann reaction, they can still form. Ensure a clean reaction setup and high-purity reagents. |
| Phenolic Byproducts | This indicates the presence of water in the reaction. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| Unidentified Peaks in GC-MS or NMR | These could be decomposition products or contaminants from solvents or reagents. Cross-reference your spectra with databases and consider analyzing your starting materials for purity.[8][9] |
Experimental Protocols: Safe Handling and Neutralization of Byproducts
The following protocols provide step-by-step guidance for managing hazardous byproducts.
Protocol 1: Quenching of Unreacted Diazonium Salts
Causality: Unreacted diazonium salts pose a significant explosion hazard, especially during workup and solvent removal. Quenching converts them into more stable compounds. Hypophosphorous acid (H₃PO₂) is an effective reducing agent for this purpose.[10][11]
Step-by-Step Methodology:
-
Cool the reaction mixture: Before quenching, ensure the reaction mixture is cooled to 0-5 °C in an ice bath.
-
Prepare the quenching solution: Prepare a 50% aqueous solution of hypophosphorous acid.
-
Slow addition: Slowly add the hypophosphorous acid solution dropwise to the cooled, stirred reaction mixture.
-
Monitor gas evolution: The reduction of the diazonium salt will evolve nitrogen gas. The addition rate should be controlled to manage the rate of gas evolution and prevent foaming.
-
Stir and verify: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete quenching.
-
Verification: Perform a spot test with a 2-naphthol solution to confirm the absence of diazonium salts.
Protocol 2: Neutralization of Boron Trifluoride and Hydrogen Fluoride
Causality: Boron trifluoride and any hydrogen fluoride present are acidic, toxic, and corrosive. They must be neutralized before disposal. A basic aqueous solution is used for this purpose.
Step-by-Step Methodology:
-
Ventilation: Ensure the reaction and workup are performed in a well-ventilated fume hood.
-
Scrubber setup: The reaction vessel should be equipped with a gas outlet connected to a scrubber containing a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution.[4][12] This will trap and neutralize any evolved BF₃ or HF gas.
-
Aqueous workup: After the reaction is complete and any unreacted diazonium salts have been quenched, the reaction mixture is slowly and carefully poured into a cold, stirred, saturated aqueous solution of sodium bicarbonate.
-
Monitor for gas evolution: The neutralization will produce carbon dioxide gas. The addition rate should be controlled to prevent excessive foaming.
-
Check pH: After the addition is complete, check the pH of the aqueous layer to ensure it is neutral or slightly basic. Add more bicarbonate solution if necessary.
-
Separation: The organic layer containing the 3,4,5-Trifluorotoluene can then be separated from the aqueous layer.
Protocol 3: Waste Disposal
Causality: The aqueous waste from the workup will contain sodium salts of fluoride, borate, and phosphate (from the hypophosphorous acid quench). These must be disposed of in accordance with local environmental regulations.
Step-by-Step Methodology:
-
Labeling: The aqueous waste should be collected in a clearly labeled hazardous waste container.
-
Neutralization Check: Double-check that the pH of the collected waste is neutral.
-
Consult Safety Officer: Consult your institution's environmental health and safety officer for specific disposal procedures for phosphorus-containing waste.[10][13][14][15] In some cases, precipitation of insoluble salts may be required before disposal.
Visualization of Key Processes
Balz-Schiemann Reaction Workflow
Caption: Workflow for the synthesis of 3,4,5-Trifluorotoluene via the Balz-Schiemann reaction.
Hazardous Byproduct Management Logic
Caption: Decision-making process for managing hazardous byproducts post-reaction.
Analytical Methods for Quality Control
Ensuring the purity of the final product is paramount. The following analytical techniques are recommended for analyzing the reaction mixture and the purified 3,4,5-Trifluorotoluene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of the final product and identifying volatile impurities. A typical method would involve a non-polar capillary column (e.g., HP-5ms) with a temperature gradient to separate the product from any starting material, biaryl byproducts, or phenolic impurities.[16][17][18][19] The mass spectrometer allows for the identification of these components based on their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of the product and identify proton-containing impurities. However, in the case of 3,4,5-Trifluorotoluene, the aromatic region will be complex due to H-F coupling.
-
¹⁹F NMR: This is a powerful tool for analyzing fluorinated compounds. It can be used to confirm the presence of the three fluorine atoms in the desired positions and to detect any isomeric or other fluorine-containing impurities.[8][9][20]
-
¹³C NMR: Provides detailed structural information and can help in the identification of impurities.
-
Conclusion
The synthesis of 3,4,5-Trifluorotoluene, while a valuable transformation, requires a thorough understanding and proactive management of its hazardous byproducts. By following the guidelines and protocols outlined in this technical support guide, researchers can ensure a safer and more successful experimental outcome. Always prioritize safety, and when in doubt, consult with your institution's safety officer.
References
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [Link]
-
Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Chemistry Learner. [Link]
- Treatment method of boron trifluoride tail gas.
-
Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen. [Link]
-
Balz–Schiemann reaction. Wikipedia. [Link]
-
Trifluorotoluene (C6H5CF3) properties. WebQC.Org. [Link]
-
Trifluorotoluene. Wikipedia. [Link]
-
Balz-Schiemann Reaction. ResearchGate. [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. [Link]
-
Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. PubMed Central. [Link]
-
How to remove BF3 etherate from a reaction mixture? ResearchGate. [Link]
-
Moisture Sensitivity of Boron Trifluoride Etherate. Reddit. [Link]
-
Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. ResearchGate. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Toxicological Profile for White Phosphorus - NCBI Bookshelf. [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). [Link]
-
Phosphoric Acid. EPA. [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]
-
Gas Chromatography/Mass Spectrometry Analysis of Arsine of High Purity. ResearchGate. [Link]
-
Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. PubMed Central. [Link]
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How can you safely dispose of phosphoric acid? Quora. [Link]
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One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry. [Link]
-
Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Is phosphoric acid to be considered a hazardous waste? Chemistry Stack Exchange. [Link]
-
Solid-State NMR 19F−1H−15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorin. Hong Lab MIT. [Link]
-
Electrooxidative Dearomatization of Biaryls: Synthesis of Tri- and Difluoromethylated Spiro[5.5]trienones. ResearchGate. [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
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SOP - Phosphoric Acid. IsoLab. [Link]
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How to get rid of BF3-NEt3 complex and HNEt3 salts that gets through flash chromatography over silica gel? Reddit. [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
-
Comparison of BTF with other solvents. ResearchGate. [Link]
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Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
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Technical Support Center: Troubleshooting Unexpected NMR Shifts in 3,4,5-Trifluorotoluene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,5-trifluorotoluene derivatives. This guide provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts, a common challenge in the analysis of these compounds. The unique electronic properties of fluorine can lead to complex spectra, and this resource is designed to help you navigate these complexities with confidence.
Introduction: The Challenge of Fluorine NMR
Fluorine-19 (¹⁹F) is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high sensitivity, which is approximately 83% that of protons (¹H).[1] However, the high electronegativity of fluorine makes its chemical shifts highly sensitive to the local electronic environment.[1][2] This sensitivity, while providing rich structural information, can also be a source of unexpected spectral variations. This guide will address the common causes of these variations and provide systematic approaches to their resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your NMR experiments with 3,4,5-trifluorotoluene derivatives.
Q1: Why are the ¹⁹F chemical shifts of my 3,4,5-trifluorotoluene derivative different from the expected literature values?
A1: Deviations from literature values for ¹⁹F chemical shifts can arise from several factors, including solvent effects, temperature variations, and concentration differences.
-
Detailed Explanation:
-
Solvent Effects: The polarity and aromaticity of the solvent can significantly influence the electronic environment of the fluorine nuclei.[1][3] A change from a non-polar solvent like CCl₄ to a more polar one like DMSO can induce shifts of several ppm.[4] It is crucial to use the same solvent and, ideally, a similar concentration as reported in the literature you are referencing.
-
Temperature Fluctuations: ¹⁹F chemical shifts can be temperature-dependent.[1][5] This is particularly true for molecules with conformational flexibility or those involved in intermolecular interactions. A difference of even a few degrees from the reported experimental temperature can lead to noticeable shifts.[6]
-
Concentration Effects: At high concentrations, intermolecular interactions such as π-stacking or dipole-dipole interactions can alter the electronic shielding around the fluorine atoms, leading to shifts in the NMR spectrum.[1][7] It is good practice to run a concentration-dependent study if you suspect this to be an issue.
-
Q2: I'm observing more ¹⁹F signals than expected for my purified 3,4,5-trifluorotoluene derivative. What could be the cause?
A2: The presence of additional ¹⁹F signals often indicates the presence of impurities or isomers.
-
Detailed Explanation:
-
Isomeric Impurities: The synthesis of substituted trifluorotoluenes can sometimes yield a mixture of isomers. For example, incomplete or over-fluorination can result in di- or tetra-fluorinated analogs. Positional isomers are also a common issue.[8] Carefully review your synthetic route and consider the possibility of side reactions.
-
Starting Material Contamination: Residual starting materials or reagents from the synthesis can also appear in the ¹⁹F NMR spectrum. For instance, unreacted fluorinating agents or their byproducts may be present.
-
Degradation: Some fluorinated compounds can be susceptible to degradation, especially in the presence of trace amounts of acid or base, or upon exposure to light.
-
Q3: The coupling patterns in my ¹H NMR spectrum are more complex than I anticipated for the aromatic protons. Why is this?
A3: The complexity arises from ¹H-¹⁹F coupling, which can extend over several bonds.
-
Detailed Explanation:
-
Through-Bond Coupling: Protons on the aromatic ring will couple not only to other protons but also to the fluorine atoms. This J-coupling occurs through the bonding network. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei.
-
Typical Coupling Constants:
-
³J(H,F) (ortho): ~6-10 Hz
-
⁴J(H,F) (meta): ~0-3 Hz
-
⁵J(H,F) (para): ~0-1 Hz
-
-
Complex Multiplets: The combination of ¹H-¹H and ¹H-¹⁹F couplings can result in complex and overlapping multiplets that are difficult to interpret at first glance.[9] Higher field spectrometers can help to resolve these complex patterns.
-
Q4: My ¹³C NMR spectrum is missing the signals for the carbon atoms attached to fluorine. Are they just very weak?
A4: The signals for carbon atoms directly bonded to fluorine are often split into doublets due to one-bond ¹³C-¹⁹F coupling, and these signals can be broad, making them difficult to distinguish from the baseline noise.
-
Detailed Explanation:
-
Large ¹J(C,F) Coupling: The one-bond coupling constant between ¹³C and ¹⁹F is typically very large, on the order of 240-280 Hz. This splits the carbon signal into a widely separated doublet.
-
Relaxation Effects: Fluorine substitution can also affect the relaxation times of the carbon nuclei, potentially leading to broader signals.
-
Troubleshooting: To observe these signals, you may need to increase the number of scans and adjust the relaxation delay (D1) in your NMR acquisition parameters.[10] Using a ¹³C experiment with ¹⁹F decoupling can also simplify the spectrum and reveal the carbon signals as singlets.
-
Troubleshooting Workflow
When faced with unexpected NMR shifts, a systematic approach is key. The following workflow can help you diagnose the issue.
Caption: A stepwise guide to troubleshooting unexpected NMR shifts.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹⁹F NMR
-
Weighing: Accurately weigh 5-10 mg of your 3,4,5-trifluorotoluene derivative.
-
Solvent Selection: Choose a deuterated solvent that is compatible with your compound and matches the solvent used in any reference spectra. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Referencing: For ¹H NMR, the residual solvent peak is often used for referencing. For ¹⁹F NMR, an external reference standard such as CFCl₃ (0 ppm) or trifluorotoluene (-63.72 ppm) is commonly used.[11] Some researchers also use an internal standard, but be cautious of potential interactions with your analyte.[12]
Protocol 2: Temperature Variation Study
-
Prepare Sample: Prepare your sample as described in Protocol 1.
-
Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Increments: Increase the temperature in a stepwise manner (e.g., in 10 K increments) up to a desired maximum temperature. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Temperature Decrements: Similarly, decrease the temperature from the initial room temperature in steps.
-
Data Analysis: Plot the ¹⁹F chemical shifts as a function of temperature to identify any temperature-dependent trends.
Data Summary
Table 1: Typical NMR Data for 3,4,5-Trifluorotoluene
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H (CH₃) | ~2.3 | t | ⁴J(H,F) ≈ 2.2 |
| ¹H (Ar-H) | ~6.9 | m | - |
| ¹⁹F | ~-135 (F-3, F-5), ~-160 (F-4) | m | - |
| ¹³C (CH₃) | ~14 | q | ³J(C,F) ≈ 3.5 |
| ¹³C (Ar-C) | 105-150 | m | - |
Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions. "t" denotes a triplet, "q" a quartet, and "m" a multiplet.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the interplay of factors that influence the final NMR spectrum.
Caption: Factors influencing the observed NMR spectrum.
References
-
Gerber, T., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Hayashi, Y., et al. (2011). Supplementary Information for Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster. The Royal Society of Chemistry. [Link]
-
Quora. ¹⁹F NMR of SF4 varies with temperature. What structure does ¹⁹F NMR give when temperature varies from -98 to 23 degree Celsius?. [Link]
-
Open Access LMU. (2020). Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]
-
Dove Medical Press. (2017). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
ACS Publications. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1972). ¹⁹F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes. [Link]
-
University of Wisconsin-Madison. Fluorine NMR. [Link]
-
AZoM. (2019). High-Performance NMR Spectrometer for ¹⁹F NMR Spectroscopy. [Link]
-
Wikipedia. Trifluorotoluene. [Link]
-
ACS Publications. (1962). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry. [Link]
-
PubMed. (1994). Perfluorocarbon temperature measurements using ¹⁹F NMR. [Link]
-
National Institutes of Health. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
PubMed. (2010). Solving problems fluorine ¹⁹F with NMR spectroscopy. [Link]
-
WebQC.Org. Trifluorotoluene (C₆H₅CF₃) properties. [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]
-
National Institutes of Health. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
ResearchGate. (2006). An Overview of Fluorine NMR. [Link]
-
MDPI. (2020). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]
-
ResearchGate. (2014). Why don't I get any spectra for Carbon NMR of fluorinated Carbon ?. [Link]
- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
National Institutes of Health. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]
-
National Institutes of Health. (2017). The precious Fluorine on the Ring: Fluorine NMR for biological systems. [Link]
-
YouTube. (2020). How to calculate coupling constant - ¹H-NMR spectroscopy. [Link]
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YouTube. (2015). NMR Spectroscopy of N, P and F - atoms (CHE). [Link]
-
University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in ¹H NMR. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
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overcoming poor reactivity of 3,4,5-Trifluorotoluene
Welcome to the technical support center for 3,4,5-Trifluorotoluene. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging fluorinated building block. My goal is to provide you with not just protocols, but a deep, mechanistic understanding of the reactivity of 3,4,5-trifluorotoluene, enabling you to troubleshoot and optimize your synthetic strategies effectively.
Introduction: Understanding the Challenge
3,4,5-Trifluorotoluene presents a unique reactivity profile. The three fluorine atoms are powerful inductively electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring. However, their meta relationship to one another and the presence of a weakly activating methyl group create a nuanced electronic environment. This often leads to lower-than-expected reactivity in common aromatic functionalization reactions. This guide will address the root causes of these challenges and provide field-proven solutions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: My SNAr reaction with 3,4,5-trifluorotoluene is extremely slow or gives no product, even at high temperatures. Why is this happening?
Answer: This is a common and expected observation. The sluggishness of SNAr reactions on 3,4,5-trifluorotoluene stems from the electronic arrangement of the substituents.
Causality: Successful SNAr reactions rely on two key factors: an electron-deficient aromatic ring and the ability of electron-withdrawing groups (EWGs) to stabilize the negatively charged intermediate (the Meisenheimer complex) via resonance.[1] While the three fluorine atoms make the ring electron-poor, their placement is not optimal for stabilizing the intermediate. For maximum stabilization, an EWG should be positioned ortho or, ideally, para to the leaving group (the fluorine being displaced).[2] In 3,4,5-trifluorotoluene, any fluorine atom that acts as a leaving group only has other fluorine atoms meta and ortho to it. The meta fluorines can only offer inductive stabilization, which is far less effective than the resonance stabilization required to lower the activation energy of the reaction.[1]
Question 2: How can I improve the rate and yield of my SNAr reaction on this substrate?
Answer: To overcome the inherent low reactivity, you must intensify the reaction conditions or use more potent reagents.
Troubleshooting Steps:
-
Increase Nucleophile Strength: Use stronger, "softer" nucleophiles. For example, instead of an alcohol with a base, use a pre-formed sodium or potassium alkoxide. Thiolates are generally more reactive than alkoxides.
-
Elevate Temperature: These reactions often require high temperatures, sometimes in the range of 100-180 °C. Use a high-boiling point, polar aprotic solvent like DMSO, DMF, NMP, or sulfolane. These solvents are effective at solvating the cation of the nucleophilic salt, increasing the "nakedness" and reactivity of the nucleophilic anion.
-
Use Phase-Transfer Catalysis (PTC): For reactions involving a solid-liquid or liquid-liquid interface (e.g., solid K₂CO₃ with an alcohol), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) can shuttle the nucleophile into the organic phase, dramatically accelerating the reaction.
| Parameter | Standard Condition | Recommended Optimization | Rationale |
| Nucleophile | Neutral (e.g., R-OH, R-NH₂) | Anionic (e.g., R-O⁻Na⁺, R-S⁻K⁺) | Increases nucleophilic character and reaction rate. |
| Solvent | THF, Toluene | DMSO, NMP, DMF | Polar aprotic solvents accelerate SNAr by solvating cations. |
| Temperature | 25-80 °C | 100-180 °C | Provides sufficient energy to overcome the high activation barrier. |
| Additives | None | 18-crown-6, TBAB | Enhances solubility and reactivity of anionic nucleophiles. |
Section 2: Metalation and Subsequent Functionalization
Question 1: I am attempting an ortho-lithiation to introduce a functional group at the C2/C6 position, but I am getting low yields and messy reaction mixtures. What is the best approach?
Answer: Regioselective deprotonation (ortho-lithiation) is a powerful strategy for functionalizing this ring, but it requires precise control of reagents and temperature. The protons at C2 and C6 are the most acidic due to the inductive effect of the adjacent fluorine atom at C3/C5.
Causality: The success of a directed ortho-metalation (DoM) depends on the ability of a heteroatom-containing group (a Directed Metalation Group or DMG) to coordinate the lithium base, delivering it to a specific ortho-proton.[3] In 3,4,5-trifluorotoluene, the fluorine atoms themselves act as weak DMGs.[4] The key to success is using a base that is strong enough to deprotonate the ring but not so reactive that it leads to side reactions. Temperature control is critical to prevent degradation of the organolithium intermediate.
Experimental Protocol: ortho-Lithiation and Borylation
This protocol provides a reliable method to generate a boronic ester at the C2 position, creating a handle for subsequent Suzuki cross-coupling reactions.
-
Setup: To a flame-dried, three-neck flask under a positive pressure of Argon, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 3,4,5-trifluorotoluene (1.0 eq) to the cold THF.
-
Base Preparation: In a separate flask, add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq) to anhydrous THF. Cool to -78 °C and slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes). Stir for 15 minutes.
-
Deprotonation: Slowly add the n-BuLi/TMEDA solution to the substrate solution at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours. The solution may change color, indicating the formation of the aryllithium species.
-
Electrophilic Quench: Add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
Workup: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude boronic ester can often be used directly or purified by chromatography.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Question 1: My Suzuki and Buchwald-Hartwig reactions are failing. The C-F bonds on 3,4,5-trifluorotoluene seem completely unreactive. Is direct C-F cross-coupling possible?
Answer: Direct catalytic activation of the C(sp²)-F bonds on 3,4,5-trifluorotoluene using standard cross-coupling conditions is exceptionally difficult and not a recommended strategy for routine synthesis.
Causality: The carbon-fluorine bond is the strongest single bond to carbon, with a bond dissociation energy of ~115 kcal/mol.[5] The rate-limiting step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[6] This step is energetically prohibitive for the highly stable C-F bond under typical conditions. While specialized methods using nickel catalysts or photoredox catalysis for C-F activation exist, they often require bespoke ligands and are not broadly applicable.[7][8]
Question 2: What is the most reliable strategy to use 3,4,5-trifluorotoluene in cross-coupling reactions?
Answer: The most robust and widely applicable strategy is a two-step sequence: first, introduce a more reactive functional group (a "handle") onto the ring, and then perform the cross-coupling reaction on that handle. This leverages the reactivity of the C-H bonds (via metalation) to bypass the inertness of the C-F bonds.
Recommended Workflow:
-
Generate the Organometallic: Perform the ortho-lithiation as described in the protocol above (Section 2, Question 1).
-
Create the Coupling Handle:
-
For Suzuki Coupling: Quench the lithiated species with trimethyl borate (B(OMe)₃) or isopropoxyboronic acid pinacol ester (iPrO-Bpin) to form the boronic ester.
-
For Stille, Heck, Sonogashira, Buchwald-Hartwig: Quench with iodine (I₂) or 1,2-dibromoethane to install a highly reactive C-I or C-Br bond.
-
-
Execute the Cross-Coupling: Use the newly synthesized, activated substrate in a standard, well-established cross-coupling protocol. For example, the Suzuki coupling of the 2-boronic ester with an aryl bromide can be achieved with catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[9][10]
| Coupling Reaction | Required Handle | Typical Catalyst/Reagents |
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂, aq. Base (Na₂CO₃) |
| Sonogashira | Iodide / Bromide | Pd(PPh₃)₄, CuI, Amine Base (TEA, DIPEA) |
| Buchwald-Hartwig | Iodide / Bromide | Pd₂(dba)₃ + Ligand (e.g., XPhos), NaOt-Bu |
| Stille | Iodide / Bromide | Pd(PPh₃)₄, Organostannane |
Frequently Asked Questions (FAQs)
Q: What is the most reactive position on the 3,4,5-trifluorotoluene ring for functionalization? A: For deprotonation (metalation), the C2 and C6 positions are the most reactive due to the acidifying effect of the adjacent fluorine atoms. For nucleophilic attack (SNAr), the C4 position is the most likely site, as it is flanked by two activating fluorine atoms, although the reaction is generally very slow.
Q: Can I perform electrophilic aromatic substitution (e.g., nitration, bromination) on this molecule? A: Electrophilic substitution is extremely difficult. The three highly electronegative fluorine atoms strongly deactivate the ring towards attack by electrophiles. Forcing conditions (e.g., hot fuming nitric/sulfuric acid) would likely lead to degradation or oxidation of the methyl group. It is far more practical to introduce functionality via the metalation strategies discussed above.
Q: Which fluorine atom is the most likely to be substituted in an SNAr reaction? A: The fluorine at the C4 position is the most probable leaving group. Nucleophilic attack at this position generates a Meisenheimer complex where the negative charge is somewhat stabilized by the inductive effects of the two flanking fluorine atoms at C3 and C5.
Q: What are the key safety precautions when working with organolithium reagents like n-BuLi? A: Organolithium reagents are pyrophoric (ignite spontaneously in air) and react violently with water. Always work under a dry, inert atmosphere (Argon or Nitrogen). Use proper syringe and cannula techniques for transfers. Ensure all glassware is rigorously flame- or oven-dried. Always wear personal protective equipment, including a lab coat, safety glasses, and flame-resistant gloves.
References
- Vertex AI Search, query: "SNAr reaction of octafluorotoluene with phenothiazine deriv
- Vertex AI Search, query: "Directed (ortho)
-
Baran, P. S., et al. "Directed Metalation: A Survival Guide." Baran Group Meeting Notes. [Online]. Available: [Link]
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Beilstein J. Org. Chem. 2016 , 12, 192–197. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." [Online]. Available: [Link]
- Vertex AI Search, query: "| Hydrodefluorination of trifluorotoluenes with catalyst 3*.
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Wikipedia. "Nucleophilic aromatic substitution." [Online]. Available: [Link]
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Wikipedia. "Trifluorotoluene." [Online]. Available: [Link]
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Organic Letters. "Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding." [Online]. Available: [Link]
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J. Am. Chem. Soc.2017 , 139(16), 5732–5735. "Selective C–F Functionalization of Unactivated Trifluoromethylarenes." [Online]. Available: [Link]
- Vertex AI Search, query: "Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and...
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Organic Chemistry Portal. "Suzuki Coupling." [Online]. Available: [Link]
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Catalysts2014 , 4(3), 321-345. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." [Online]. Available: [Link]
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." [Online]. Available: [Link]
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Chem. Commun., 2012 , 48, 10648-10650. "In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes." [Online]. Available: [Link]
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ResearchGate. "Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding." [Online]. Available: [Link]
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Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." [Online]. Available: [Link]
- Vertex AI Search, query: "Arylchlorogermanes/TBAF/“Moist” Toluene: A Promising Combination for Pd-Catalyzed Germyl-Stille Cross-Coupling", Jan 31, 2026.
-
Chem. Sci., 2022 , 13, 2584-2590. "Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis." [Online]. Available: [Link]
- Vertex AI Search, query: "Optimization of reaction conditions. Reaction conditions: 4-(trifluoromethyl)
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J. Am. Chem. Soc. "Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis." [Online]. Available: [Link]
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YouTube. "18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry." [Online]. Available: [Link]
-
YouTube. "Suzuki cross-coupling reaction." [Online]. Available: [Link]
-
Preprints.org2021 , 2021020563. "Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives." [Online]. Available: [Link]
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ResearchGate. "Directed ortho lithiation general mechanism." [Online]. Available: [Link]
-
Catalysts2014 , 4, 321-345. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." [Online]. Available: [Link]
-
Beilstein J. Org. Chem.2016 , 12, 192-197. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." [Online]. Available: [Link]
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J. Org. Chem.2011 , 76(22), 9497–9503. "Protolytic defluorination of trifluoromethyl-substituted arenes." [Online]. Available: [Link]
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ResearchGate. "Optimization of reaction conditions a ." [Online]. Available: [Link]
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Org. Lett.2014 , 16(14), 3804–3807. "Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations." [Online]. Available: [Link]
-
ACS Catal.2020 , 10(19), 11467–11473. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." [Online]. Available: [Link]
-
ResearchGate. "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids." [Online]. Available: [Link]
-
Infoscience - EPFL. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." [Online]. Available: [Link]
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J. Chem. Soc., Dalton Trans., 1973 , 1574-1578. "Cyclometallation reactions. Part 10. Some reactions of polyfluorinated azobenzenes: metallation by fluorine abstraction." [Online]. Available: [Link]
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Beilstein J. Org. Chem.2021 , 17, 30–62. "Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning." [Online]. Available: [Link]
-
Unblog.fr. "07- DIRECTED ORTHO METALATION | Jacques Mortier." [Online]. Available: [Link]
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Molecules2017 , 22(3), 358. "Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis." [Online]. Available: [Link]
-
YouTube. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." [Online]. Available: [Link]
-
PolyU Institutional Research Archive. "Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids." [Online]. Available: [Link]
-
ResearchGate. "Arylchlorogermanes/TBAF/"Moist" Toluene: A Promising Combination for Pd-Catalyzed Germyl-Stille Cross-Coupling | Request PDF." [Online]. Available: [Link]
Sources
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- 6. youtube.com [youtube.com]
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analytical challenges in characterizing 3,4,5-Trifluorotoluene
Welcome to the dedicated technical support guide for the analytical characterization of 3,4,5-Trifluorotoluene. This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this versatile fluorinated building block. Here, we address common and complex challenges encountered during its analysis, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties and analytical behavior of 3,4,5-Trifluorotoluene.
Q1: What are the key physical and chemical properties of 3,4,5-Trifluorotoluene that influence its analysis?
A1: Understanding the fundamental properties of 3,4,5-Trifluorotoluene is crucial for selecting appropriate analytical techniques and parameters. Its volatility and thermal stability make it highly suitable for Gas Chromatography (GC).
| Property | Value | Significance for Analysis |
| Molecular Formula | C₇H₅F₃ | Determines the exact mass for Mass Spectrometry (MS). |
| Molecular Weight | 146.11 g/mol | Used for all quantitative calculations.[1] |
| Boiling Point | ~126-127 °C (Predicted/Reported) | Indicates suitability for GC without derivatization.[1][2] |
| Density | ~1.234 g/cm³ (Predicted) | Relevant for sample preparation and solvent considerations.[2] |
| Appearance | Colorless to light yellow liquid | A visual check for potential degradation or impurities.[1] |
| Solubility | Soluble in common organic solvents (ether, benzene, ethanol).[3] | Dictates choice of solvent for sample preparation for GC, HPLC, and NMR. |
| Chemical Stability | Stable under recommended storage (2-8°C, cool, dark place).[2][4] | The C-F bonds are strong, making the molecule generally stable. However, it is incompatible with strong oxidizing agents.[5][6] |
Q2: What are the expected NMR spectral features for 3,4,5-Trifluorotoluene?
A2: NMR spectroscopy is a definitive tool for structural confirmation. Due to the fluorine substituents, both ¹H and ¹⁹F NMR are highly informative.
-
¹H NMR: The spectrum will show two distinct signals in the aromatic region.
-
The two protons at the C2 and C6 positions are chemically equivalent and will appear as a triplet due to coupling with the two adjacent fluorine atoms at C3 and C5.
-
The methyl group protons will appear as a singlet further upfield, typically around 2.3 ppm, though it may exhibit very fine long-range coupling to the ring fluorines.
-
-
¹⁹F NMR: This is the most powerful technique for identifying this specific isomer.
-
You should expect two signals. The fluorine at the C4 position is in a unique chemical environment and will appear as a triplet, as it is coupled to the two equivalent fluorines at C3 and C5.
-
The fluorines at the C3 and C5 positions are chemically equivalent and will appear as a doublet, coupled to the single fluorine at C4.
-
The chemical shifts will be in the typical aromatic C-F region (approx. -130 to -165 ppm relative to CFCl₃). The presence of two, and only two, signals with this specific splitting pattern is a strong indicator of the 3,4,5-substitution pattern.[7]
-
Q3: What is the expected fragmentation pattern in Mass Spectrometry for 3,4,5-Trifluorotoluene?
A3: For Electron Ionization Mass Spectrometry (EI-MS), the fragmentation will be guided by the stability of the aromatic ring and the C-F bonds. While a library spectrum for this specific isomer may not be available, the pattern can be predicted based on related compounds like α,α,α-Trifluorotoluene.[5]
-
Molecular Ion (M⁺): A prominent peak at m/z 146.
-
Key Fragments: Expect to see fragments corresponding to the loss of fluorine ([M-F]⁺ at m/z 127) and potentially the tropylium ion ([C₇H₅F₂]⁺). Unlike α,α,α-Trifluorotoluene, the loss of a CF₃ group is not possible. Instead, fragmentation will likely involve sequential loss of F atoms or cleavage of the ring.
Part 2: Troubleshooting Guide for Analytical Methods
This guide provides solutions to specific problems you may encounter during the analysis of 3,4,5-Trifluorotoluene.
Gas Chromatography (GC & GC-MS) Troubleshooting
Q4: I'm observing poor peak shape (tailing or fronting) for my 3,4,5-Trifluorotoluene peak. What is the cause and how can I fix it?
A4: Poor peak shape is a common issue that compromises resolution and quantification. The cause can be systematically diagnosed.
Probable Causes & Solutions:
-
Active Sites: The analyte may be interacting with active sites (e.g., silanol groups) in the GC inlet liner or the column itself. This is a primary cause of peak tailing.
-
Solution: Always use deactivated liners and glass wool. If tailing persists, trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residues. Consider using an ultra-inert GC column for improved performance with potentially active compounds.[8]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to "shark-fin" or fronting peaks.
-
Solution: Dilute your sample or reduce the injection volume. Perform a dilution series to find the optimal concentration range for your method.
-
-
Incompatible Solvent: A mismatch between the injection solvent polarity and the stationary phase polarity can cause peak splitting or distortion.
-
Solution: For a standard non-polar (e.g., HP-5ms) or mid-polarity column, use a non-polar solvent like hexane or isooctane for sample preparation.[8]
-
-
Improper Column Installation: An incorrect column insertion depth into the inlet or detector can create dead volume, leading to broad peaks.
-
Solution: Carefully follow the instrument manufacturer's guidelines for cutting and installing the column. Ensure the column cut is perfectly square (90 degrees).[8]
-
Workflow for Troubleshooting GC Peak Shape Issues
Caption: A decision tree for diagnosing and resolving common GC peak shape problems.
Q5: I'm struggling to separate 3,4,5-Trifluorotoluene from other trifluorotoluene isomers. How can I improve my chromatographic resolution?
A5: Isomeric separation is a classic analytical challenge. The subtle differences in polarity and boiling point between isomers require optimized chromatographic conditions.
Probable Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: A standard non-polar column (like a 5% phenyl-methylpolysiloxane) may not have enough selectivity to resolve closely related isomers.
-
Solution: Switch to a mid-polarity or shape-selective stationary phase. A column with a higher phenyl content (e.g., 35% or 50% phenyl-methylpolysiloxane) or a wax-type column can provide different selectivity and improve resolution. The Agilent J&W DB-35ms is a potential alternative for such separations.[9]
-
-
Sub-optimal Oven Temperature Program: A fast temperature ramp can cause co-elution as it doesn't allow sufficient interaction time with the stationary phase.
-
Solution: Optimize the oven program. Start with an initial oven temperature at least 20°C below the solvent's boiling point.[8] Then, implement a slow temperature ramp (e.g., 2-5 °C/min) through the expected elution range of the isomers. An isothermal hold during the elution window can also significantly enhance resolution.
-
-
High Sample Complexity: In complex matrices like reaction mixtures or environmental samples, co-elution with unrelated compounds can obscure the analyte.
-
Solution: For highly complex samples, consider Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS). This powerful technique offers a massive increase in peak capacity, providing superior separation of analytes from matrix interferences and leading to cleaner mass spectra.[10]
-
NMR Spectroscopy Troubleshooting
Q6: The aromatic region of my ¹H NMR spectrum is a complex multiplet that I can't interpret. How can I confirm the structure?
A6: The complexity arises from proton-fluorine (H-F) coupling. This is expected and is actually a key feature for structural elucidation.
Probable Causes & Solutions:
-
Overlapping Multiplets: The signal for the two equivalent protons (H-2 and H-6) is a triplet due to coupling to the two adjacent fluorines (F-3 and F-5). This pattern is a strong piece of evidence.
-
Solution: Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase spectral dispersion and resolve the fine structure more clearly. Additionally, performing a ¹⁹F-decoupled ¹H NMR experiment will cause the triplet to collapse into a singlet, confirming that the splitting is due to fluorine coupling.
-
-
Uncertainty about Coupling: It can be difficult to definitively assign couplings from the ¹H spectrum alone.
-
Solution: Acquire a 2D ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectrum. These experiments directly show correlations between specific protons and specific fluorines, providing unambiguous proof of the coupling relationships and, by extension, the substitution pattern.
-
Diagram of Key NMR Couplings in 3,4,5-Trifluorotoluene
Caption: Key ³J(H,F) and ³J(F,F) couplings that define the NMR spectra of 3,4,5-Trifluorotoluene.
Q7: My ¹⁹F NMR signal-to-noise is poor, or my quantification results are inconsistent. How can I improve my ¹⁹F NMR analysis?
A7: While ¹⁹F is a highly sensitive nucleus, proper acquisition and processing are critical for high-quality, quantitative data.[11]
Probable Causes & Solutions:
-
Incorrect Acquisition Parameters: Using default ¹H parameters for ¹⁹F acquisition can lead to poor signal and quantification errors.
-
Solution: Optimize ¹⁹F acquisition parameters specifically. Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the fluorine nuclei, to allow for full magnetization recovery between scans. Use a calibrated 90° pulse. For quantification, inverse-gated ¹H decoupling is often used to suppress the Nuclear Overhauser Effect (NOE) which can perturb signal integrals.
-
-
Baseline and Phasing Errors: Rolling baselines or inaccurate phasing will directly impact the accuracy of integration.
-
Solution: Carefully phase the spectrum and apply a high-order polynomial baseline correction before integrating. Ensure the integration limits are wide enough to encompass the entire signal, including any satellite peaks from C-F coupling.
-
-
Lack of an Internal Standard: Sample concentration variations or instrument fluctuations can affect reproducibility.
-
Solution: For accurate quantification (qNMR), use a stable, fluorinated internal standard that does not have signals overlapping with your analyte. A known quantity of a compound like α,α,α-Trifluorotoluene or another stable fluorinated molecule should be added to the sample.[12][13] This allows for direct calculation of the analyte concentration relative to the known concentration of the standard.
-
Part 3: Standard Operating Protocols
These protocols provide a validated starting point for your analyses. They should be adapted and optimized for your specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis for Purity Assessment
This method is designed for the routine purity assessment of 3,4,5-Trifluorotoluene.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) | Good general-purpose column for volatiles.[9] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overload for neat or concentrated samples. |
| Injection Volume | 1.0 µL | Standard volume for liquid injections. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | A robust general program to separate volatile impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Quadrupole Temp | 150 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible, library-searchable fragmentation patterns. |
| Scan Range | m/z 40 - 300 | Covers the molecular ion and expected fragments. |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a ~100 ppm solution of 3,4,5-Trifluorotoluene in high-purity hexane.
-
Instrument Setup: Equilibrate the GC-MS system with the parameters listed above.
-
Injection: Inject 1.0 µL of the prepared sample.
-
Data Acquisition: Acquire data in full scan mode.
-
Data Analysis: Integrate the peak for 3,4,5-Trifluorotoluene and any impurity peaks. Calculate purity based on the area percent report. Confirm the identity of the main peak by its mass spectrum.
Protocol 2: Quantitative ¹⁹F NMR (qNMR) for Assay Determination
This protocol describes how to accurately determine the concentration of a 3,4,5-Trifluorotoluene solution using an internal standard.
Step-by-Step Methodology:
-
Prepare Internal Standard (IS) Stock: Accurately weigh approximately 50 mg of a suitable fluorinated internal standard (e.g., α,α,α-Trifluorotoluene) into a 10 mL volumetric flask and dilute to volume with deuterated chloroform (CDCl₃). Calculate the exact concentration in mol/L.
-
Prepare Sample: Accurately weigh approximately 50 mg of the 3,4,5-Trifluorotoluene sample into a vial.
-
Combine for NMR: Using a calibrated pipette, transfer exactly 500 µL of the IS stock solution and 100 µL of the sample solution into a clean NMR tube. Add an additional 100 µL of pure CDCl₃ to ensure sufficient volume for locking and shimming.
-
NMR Acquisition:
-
Lock and shim the spectrometer on the deuterium signal of CDCl₃.
-
Acquire the ¹⁹F NMR spectrum using the following key parameters:
-
Pulse Program: Use an inverse-gated decoupling sequence to suppress NOE.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Relaxation Delay (D1): ≥ 30 seconds (a conservative value to ensure full relaxation for both analyte and standard).
-
Number of Scans: 16-64 (or more, to achieve a signal-to-noise ratio >100:1 for both signals).
-
-
-
Data Processing:
-
Apply a Fourier transform with minimal line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a high-quality baseline correction.
-
Integrate the distinct signals for your analyte (e.g., the doublet for F-3/5) and the internal standard.
-
-
Calculation: Use the following formula to calculate the concentration of your analyte:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal (e.g., N_analyte = 2 for the F-3/5 signal; N_IS = 3 for α,α,α-Trifluorotoluene)
-
References
-
MDPI. (n.d.). Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data. Retrieved from [Link]
-
WebQC.Org. (n.d.). Trifluorotoluene (C6H5CF3) properties. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of trifluorotoluene. Retrieved from [Link]
-
AZoM. (2019). High-Performance NMR Spectrometer for 19F NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of BTF with other solvents | Download Table. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). alpha,alpha,alpha-Trifluorotoluene-d5. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]
-
Specialty & Organic Products. (n.d.). Benzotrifluoride ααα-Trifluorotoluene (C7H5F3). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. 2,3,4-Trifluorotoluene | 193533-92-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 3,4,5-TRIFLUOROTOLUENE | 284463-96-3 [chemicalbook.com]
- 3. Trifluorotoluene - Wikipedia [en.wikipedia.org]
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- 6. cdnisotopes.com [cdnisotopes.com]
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- 12. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
Validation & Comparative
Strategic Validation of 3,4,5-Trifluorotoluene in Biological Assays: A Comparative Guide
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, 3,4,5-Trifluorotoluene (3,4,5-TFT) is more than a solvent; it is a privileged structural motif. Unlike its non-fluorinated parent (toluene) or mono-fluorinated analogues, the 3,4,5-trifluoro substitution pattern offers a unique "metabolic shield," effectively blocking the aromatic ring from cytochrome P450 (CYP450) oxidation while significantly modulating lipophilicity (LogP).
However, introducing this motif requires rigorous validation in two distinct contexts:
-
Pharmacological Validation: Proving the motif enhances metabolic stability compared to alternatives.
-
Bioanalytical Validation: Establishing robust detection methods (GC-MS or LC-MS) for the compound as a residual impurity or metabolite, strictly adhering to ICH M10 and FDA Bioanalytical Method Validation guidelines.
This guide serves as a technical blueprint for validating 3,4,5-TFT, moving beyond generic templates to address the specific physicochemical challenges of fluorinated aromatics.
Comparative Physicochemical Profiling
Before assay validation, one must understand how 3,4,5-TFT compares to its structural neighbors. The strategic placement of three fluorine atoms creates a dipole-dipole repulsion that alters the molecule's interaction with biological matrices.
Table 1: Physicochemical & Metabolic Comparison
| Feature | Toluene (Reference) | 4-Fluorotoluene | 3,4,5-Trifluorotoluene | Impact on Assay |
| LogP (Lipophilicity) | ~2.7 | ~2.9 | ~3.6 | High non-specific binding (NSB) in plasticware; requires glass or low-binding plates. |
| Metabolic Soft Spots | Methyl (High), Ring (Med) | Methyl (High), Ring (Low) | Methyl (High), Ring (Blocked) | Ring hydroxylation is virtually eliminated; metabolism is funneled to methyl oxidation. |
| Boiling Point | 110.6°C | 116°C | ~103-105°C | Volatility requires Headspace GC for impurity analysis; difficult to dry down in LC-MS prep. |
| UV Cutoff | 260 nm | 260 nm | <250 nm | Poor UV detection; Mass Spectrometry (MS) is mandatory for trace analysis. |
Part I: Pharmacological Validation (Metabolic Stability)
The primary value of the 3,4,5-TFT motif is its resistance to oxidative metabolism. To validate this, we utilize a comparative Microsomal Stability Assay.[1]
Protocol A: Comparative Microsomal Stability (The "Fluorine Blockade" Test)
Objective: To quantify the Intrinsic Clearance (CLint) reduction conferred by the 3,4,5-trifluoro pattern compared to toluene and 4-fluorotoluene.
Causality & Rationale:
-
Why Microsomes? Liver microsomes (RLM/HLM) contain the CYP450 enzymes responsible for aromatic hydroxylation.
-
Why NADPH? It is the essential cofactor for CYP-mediated oxidation.
-
The Trap: 3,4,5-TFT is volatile. Standard incubation at 37°C in open wells will lead to evaporative loss, mimicking "high clearance." Sealed systems are mandatory.
Step-by-Step Workflow:
-
Preparation:
-
Prepare 10 mM stock solutions of Toluene, 4-Fluorotoluene, and 3,4,5-TFT in DMSO.
-
Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL human liver microsomes.
-
-
Incubation (Sealed):
-
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with 1 mM NADPH.
-
CRITICAL: Use gas-tight glass vials or plates with heat-sealed aluminum foil to prevent volatilization.
-
-
Sampling:
-
Aliquot samples at 0, 5, 15, 30, and 60 min.
-
Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Deuterated Toluene-d8).
-
-
Analysis:
-
Analyze via Headspace GC-MS (preferred for parent loss) or LC-MS/MS (if analyzing non-volatile derivatives).
-
Pathway Visualization
The following diagram illustrates the "Metabolic Funneling" effect validated by this assay.
Figure 1: Metabolic Funneling. The 3,4,5-trifluoro substitution blocks ring hydroxylation, forcing metabolism exclusively through the methyl group.
Part II: Bioanalytical Method Validation (Impurity/Residue Analysis)
When 3,4,5-TFT is used as a reagent or solvent, it must be validated as a potential impurity. Due to its volatility and lack of ionizable groups, Headspace GC-MS is the gold standard, superior to LC-MS for the parent compound.
Protocol B: Headspace GC-MS Method Validation
Regulatory Basis: FDA Bioanalytical Method Validation / ICH M10. Target: Quantitation of 3,4,5-TFT in biological matrices (plasma/urine) or drug substance.
Method Parameters:
-
Instrument: GC-MS with Headspace Autosampler.
-
Column: DB-624 or equivalent (designed for volatiles).
-
Carrier Gas: Helium (1.2 mL/min).
-
Temp Program: 40°C (hold 2 min) -> 220°C.
-
Detection: SIM Mode (Target Ions: m/z 146 [M]+, 127 [M-F]+).
Validation Steps (Self-Validating System):
-
Selectivity (Specificity):
-
Analyze 6 blank matrix lots.
-
Acceptance: No interfering peaks >20% of the Lower Limit of Quantification (LLOQ) at the retention time of 3,4,5-TFT.
-
-
Linearity & Range:
-
Prepare 8 non-zero standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Acceptance: Correlation coefficient (
) > 0.99. Back-calculated concentrations must be within ±15% (±20% for LLOQ).
-
-
Accuracy & Precision:
-
Run QC samples (Low, Mid, High) in quintuplicate (n=5) over 3 days.
-
Acceptance: Intra- and inter-run CV% < 15%.
-
-
Carryover:
-
Inject a blank immediately after the Upper Limit of Quantification (ULOQ) standard.
-
Acceptance: Signal < 20% of LLOQ. Note: Fluorinated compounds are "sticky." If carryover fails, increase headspace loop temperature.
-
Validation Decision Tree
Figure 2: Decision logic for validating 3,4,5-Trifluorotoluene, prioritizing GC-MS due to volatility.
Troubleshooting & Expert Insights
The "Sticky" Fluorine Problem
Issue: 3,4,5-TFT is highly lipophilic (LogP ~3.6) and adsorbs to polypropylene pipette tips and well plates. Solution:
-
Protocol Adjustment: Use glass-coated plates or add 0.1% Tween-20 to the dilution buffer.
-
Validation Check: Assess "Recovery" not just from the matrix, but from the container. Compare response in glass vs. plastic vials.
Matrix Effects in Bioanalysis
Issue: Fluorinated compounds often suffer from ion suppression in LC-MS (if analyzing metabolites) or matrix enhancement in GC-MS. Solution:
-
Use a Stable Isotope Labeled (SIL) Internal Standard . If
-3,4,5-TFT is unavailable, use Deuterated Toluene ( -Toluene). Do not use a generic analogue like chlorobenzene, as it will not track the specific volatility and adsorption issues of the trifluoro-motif.
References
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022).[2][3] Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link
-
Purser, S., et al. Fluorine in medicinal chemistry. Chemical Society Reviews (2008). Link
-
Smart, B.E. Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry (2001). Link
-
Hagmann, W.K. The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry (2008). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
